N-Desmethyl ulipristal acetate-d3
Description
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Properties
Molecular Formula |
C29H35NO4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i2D3 |
InChI Key |
AQCANMLYXHZIRW-DTYLIRHASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl ulipristal (B1683391) acetate-d3 is the deuterated analog of N-desmethyl ulipristal acetate (B1210297), a pharmacologically active metabolite of ulipristal acetate. Its primary application lies in its use as an internal standard for the highly sensitive and accurate quantification of ulipristal acetate and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the chemical and physical properties of N-Desmethyl ulipristal acetate-d3, detailed experimental protocols for its use in bioanalytical methods, and a visualization of its metabolic context.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound that is chemically identical to its non-deuterated counterpart, except for the presence of three deuterium (B1214612) atoms. This isotopic labeling results in a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (11β)-17-(Acetyloxy)-11-[4-(methylamino-d3)phenyl]-19-norpregna-4,9-diene-3,20-dione | [1] |
| Molecular Formula | C₂₉H₃₂D₃NO₄ | [2][3] |
| Molecular Weight | 464.61 g/mol | [2][3] |
| CAS Number | 159681-66-0 (unlabeled) | [2] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in Acetonitrile (B52724) and DMSO | [3][4] |
| Flash Point | 248 °C | [2] |
| Storage | 2-8°C in a refrigerator | [1] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, it is generally synthesized by introducing deuterium atoms into the N-desmethyl ulipristal acetate molecule. A common strategy for synthesizing deuterated N-methylamines involves the use of a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated paraformaldehyde (CD₂O) in a reductive amination reaction with the corresponding primary amine.
Role in Bioanalysis
The primary and critical application of this compound is as an internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[5] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[6]
Experimental Protocols
Quantification of Ulipristal Acetate and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a representative method based on published literature for the analysis of ulipristal acetate, for which this compound serves as an ideal internal standard.[7][8]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
4.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ulipristal Acetate: m/z 476.3 → 332.2N-Desmethyl Ulipristal Acetate: m/z 462.3 → 332.2this compound (IS): m/z 465.3 → 332.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Stability Assessment
The stability of this compound as an internal standard is crucial for reliable bioanalytical results. Stability should be evaluated under various conditions.
Table 2: Stability Assessment Protocols
| Stability Type | Protocol |
| Stock Solution Stability | Store stock solutions of this compound at room temperature and 2-8°C for a defined period. Analyze at regular intervals and compare the response to a freshly prepared solution. |
| Freeze-Thaw Stability | Subject plasma samples containing the internal standard to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature). Analyze the samples and compare the results to those from samples analyzed immediately after preparation. |
| Short-Term (Bench-Top) Stability | Keep plasma samples containing the internal standard at room temperature for a specified duration (e.g., 4, 8, or 24 hours) before extraction and analysis. Compare the results to those from samples analyzed immediately. |
| Long-Term Stability | Store plasma samples containing the internal standard at -80°C for an extended period (e.g., 1, 3, 6 months). Analyze the samples and compare the results to the initial concentrations. |
Metabolic Pathway and Signaling Context
N-Desmethyl ulipristal acetate is the primary active metabolite of ulipristal acetate. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. This process involves the removal of a methyl group from the dimethylamino moiety.
Caption: Metabolic conversion of Ulipristal Acetate.
The experimental workflow for utilizing this compound as an internal standard in a typical bioanalytical assay is outlined below.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of ulipristal acetate and its metabolites in preclinical and clinical research. Its chemical properties, particularly its isotopic stability and similarity to the analyte, make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. The experimental protocols and workflows provided in this guide offer a robust framework for its application in drug development and pharmacokinetic studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 159681-66-0 | JGA68166 [biosynth.com]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl ulipristal (B1683391) acetate-d3, a deuterated analog of the primary active metabolite of ulipristal acetate (B1210297). This isotopically labeled compound is a critical tool for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
N-Desmethyl ulipristal acetate is the principal pharmacologically active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids. The N-demethylation is primarily mediated by the cytochrome P450 enzyme CYP3A4. To accurately quantify this metabolite in biological matrices, a stable isotope-labeled internal standard is essential. N-Desmethyl ulipristal acetate-d3, with three deuterium (B1214612) atoms on the N-methyl group, provides a mass shift of +3 Da, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.
This guide details a feasible synthetic route for this compound and outlines the necessary characterization techniques to confirm its identity, purity, and isotopic enrichment.
Synthesis of this compound
The synthesis of this compound can be approached in a two-step process starting from the parent drug, ulipristal acetate. The first step involves the demethylation of ulipristal acetate to yield N-desmethyl ulipristal acetate. The second step is the introduction of the trideuteromethyl group.
Experimental Protocol: Synthesis
Step 1: N-Demethylation of Ulipristal Acetate
A plausible method for the N-demethylation of ulipristal acetate involves a chemical oxidation followed by hydrolysis.
-
Materials: Ulipristal acetate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate (B1220275) solution, Brine, Anhydrous sodium sulfate (B86663), Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve ulipristal acetate in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting N-oxide intermediate is then hydrolyzed without further purification. Dissolve the crude material in a suitable solvent and treat with a reducing agent (e.g., zinc dust in acetic acid) or a hydrolyzing agent to yield N-desmethyl ulipristal acetate.
-
Purify the crude N-desmethyl ulipristal acetate by silica gel column chromatography.
-
Step 2: N-Trideuteromethylation of N-Desmethyl Ulipristal Acetate
The purified N-desmethyl ulipristal acetate is then alkylated using a trideuteromethylating agent.
-
Materials: N-Desmethyl ulipristal acetate, Iodomethane-d3 (B117434) (CD3I), Potassium carbonate (K2CO3), Acetone, Silica gel for column chromatography.
-
Procedure:
-
To a solution of N-desmethyl ulipristal acetate in acetone, add potassium carbonate.
-
Add iodomethane-d3 to the suspension.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Figure 1: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is crucial to confirm the successful synthesis, purity, and isotopic labeling of the target compound.
Data Presentation
| Parameter | Method | Expected Result |
| Identity and Structure | ||
| Molecular Formula | - | C₂₉H₃₂D₃NO₄ |
| Molecular Weight | Mass Spectrometry | Expected: 464.61 g/mol |
| ¹H NMR | NMR Spectroscopy | Signals consistent with the structure, with the absence of the N-CH₃ proton signal and presence of characteristic steroid backbone signals. |
| ¹³C NMR | NMR Spectroscopy | Signals consistent with the structure, with a characteristic triplet for the -CD₃ carbon due to deuterium coupling. |
| Purity | ||
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Enrichment | ||
| Isotopic Purity | Mass Spectrometry | ≥ 99% D₃ incorporation |
| Mass Spectrum | LC-MS | Predominant molecular ion peak at m/z corresponding to [M+H]⁺ of the d₃-labeled compound. |
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 302 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: As described for HPLC.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular weight and isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) to confirm the structure.
Figure 2: Workflow for purification and characterization.
Signaling Pathway Context
Ulipristal acetate and its active metabolite, N-desmethyl ulipristal acetate, exert their effects by modulating the progesterone receptor (PR). The PR is a nuclear receptor that, upon binding to its ligand progesterone, translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on DNA, thereby regulating the transcription of target genes. As a selective progesterone receptor modulator (SPRM), N-desmethyl ulipristal acetate can act as either an antagonist or a partial agonist of the PR, depending on the cellular context. This modulation of PR signaling is central to its therapeutic effects.
Figure 3: Progesterone receptor signaling modulation.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The detailed protocols and expected analytical outcomes provide a solid foundation for researchers and drug development professionals working with ulipristal acetate and its metabolites. The availability of a well-characterized, isotopically labeled internal standard is paramount for the accurate bioanalysis required in preclinical and clinical studies, ultimately supporting the safe and effective use of this important therapeutic agent.
An In-depth Technical Guide to the Structure Elucidation of N-Desmethyl Ulipristal Acetate-d3
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of N-Desmethyl ulipristal (B1683391) acetate-d3. Designed for researchers, scientists, and professionals in drug development, this document details the analytical techniques, experimental protocols, and data interpretation used to confirm the chemical identity and structure of this stable isotope-labeled metabolite of ulipristal acetate (B1210297).
N-Desmethyl ulipristal acetate is the primary, pharmacologically active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator. The deuterated form, N-Desmethyl ulipristal acetate-d3, is a critical tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Desmethyl ulipristal acetate and its deuterated analog is presented in Table 1.
| Property | N-Desmethyl Ulipristal Acetate | This compound |
| Chemical Formula | C29H35NO4[1] | C29H32D3NO4[2][3] |
| Molecular Weight | 461.59 g/mol [1] | 464.61 g/mol [2][3] |
| CAS Number | 159681-66-0[4] | Not available |
| Appearance | Off-White to Pale Beige Solid[3] | Off-White to Pale Beige Solid |
| Storage Conditions | 2-8°C Refrigerator[3] | 2-8°C Refrigerator |
Synthesis and Purification
The synthesis of this compound typically involves the N-demethylation of ulipristal acetate followed by the introduction of three deuterium (B1214612) atoms on the N-methyl group. The synthetic route is designed to ensure high isotopic purity.
Experimental Protocol: Illustrative Synthesis
-
N-Demethylation of Ulipristal Acetate: A common method for N-demethylation involves reacting ulipristal acetate with a demethylating agent such as 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
-
Deuterated Methylation: The resulting secondary amine is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile).
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound with high chemical and isotopic purity.
Structure Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides information about the molecular structure through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is utilized.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is employed.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scans are used for structural confirmation.
-
Data Presentation: Mass Spectrometry Parameters
The following table summarizes the typical mass spectrometry parameters for related compounds, which can be adapted for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Ulipristal Acetate | 476.41 | 134.42 | 40 | 24 | [5] |
| N-Desmethyl Ulipristal Acetate | 462.31 | 402.51 | 39 | 16 | [5] |
| Ulipristal Acetate-d6 | 482.63 | 140.31 | 40 | 26 | [5] |
| This compound (Predicted) | 465.3 | 405.5 | ~39 | ~16 |
Fragmentation Pathway
The fragmentation of N-Desmethyl ulipristal acetate in the mass spectrometer provides key structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are common solvents.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Experiments: Standard 1H, 13C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed.
Data Presentation: Predicted 1H NMR Chemical Shifts
While specific experimental data for this compound is not publicly available, the following table presents the expected 1H NMR chemical shifts for the non-deuterated analog, N-Desmethyl ulipristal acetate. The absence of the N-CH3 signal and the presence of a broad singlet for the N-H proton would be key indicators.
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| C18-H3 | ~0.9 | s |
| C21-H3 | ~2.1 | s |
| OAc-CH3 | ~2.0 | s |
| N-H | ~4.0 | br s |
| Aromatic-H | 6.5-7.2 | m |
| Steroidal-H | 1.0-3.0 | m |
Conclusion
The structure of this compound is elucidated through a combination of synthesis, purification, and comprehensive spectroscopic analysis. Mass spectrometry confirms the molecular weight and elemental composition, while NMR spectroscopy provides the definitive structural arrangement. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists involved in the development and analysis of ulipristal acetate and its metabolites. The use of the deuterated internal standard is crucial for accurate bioanalytical method development and validation, ensuring reliable pharmacokinetic and clinical data.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. clinivex.com [clinivex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ulipristal Impurities | SynZeal [synzeal.com]
- 5. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
The Metabolic Journey of Ulipristal Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with significant applications in emergency contraception and the management of uterine fibroids. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This in-depth technical guide provides a comprehensive overview of the metabolism of ulipristal acetate, detailing its metabolic pathways, the enzymes responsible for its transformation, and the pharmacokinetic profiles of its metabolites. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound.
Metabolic Pathways and Key Enzymes
Ulipristal acetate undergoes extensive metabolism, primarily in the liver. The principal metabolic pathway is N-demethylation , a process predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme , with a minor contribution from CYP1A2.[1][2] This enzymatic action results in the formation of two main metabolites:
-
Mono-demethylated ulipristal acetate (PGL4002): This is the primary and pharmacologically active metabolite.
-
Di-demethylated ulipristal acetate (PGL4004): This metabolite is considered to be inactive.[1][2]
In addition to N-demethylation, other metabolic transformations such as acetylation and glucuronidation have been observed, particularly in fecal metabolite profiles.[1] Unchanged ulipristal acetate is not found in the feces, indicating complete metabolic conversion or degradation in the gastrointestinal tract.[1]
Quantitative Data on Metabolism and Pharmacokinetics
The quantitative aspects of ulipristal acetate's metabolism are crucial for understanding its in vivo behavior. The following tables summarize key pharmacokinetic parameters and the relative abundance of UPA and its metabolites.
| Parameter | Ulipristal Acetate (UPA) | Mono-demethylated UPA (PGL4002) | Di-demethylated UPA (PGL4004) + PGL4002+2H | Reference |
| Plasma Abundance at Cmax | 58.0% | 20.5% | 8.3% | [1] |
Table 1: Relative Abundance of Ulipristal Acetate and its Metabolites in Plasma at Peak Concentration.
| Parameter | Ulipristal Acetate (UPA) | Mono-demethylated UPA | Reference |
| Peak Plasma Concentration (Cmax) | 176 ± 89 ng/mL | 69 ± 26 ng/mL | [2] |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour | [2] |
| Elimination Half-life (t1/2) | 32.4 ± 6.3 hours | Not specified | [2] |
| Plasma Protein Binding | >94% | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of Ulipristal Acetate and its Active Metabolite (following a single 30 mg oral dose).
Experimental Protocols
In Vivo Human Mass Balance Study
This protocol outlines a typical design for a human mass balance study to investigate the absorption, metabolism, and excretion of ulipristal acetate.
Objective: To determine the routes of excretion and metabolic fate of ulipristal acetate in healthy premenopausal women.
Methodology:
-
Subject Recruitment: Enroll a small cohort of healthy premenopausal female volunteers.
-
Dosing: Administer a single oral dose of [14C]-labeled ulipristal acetate (e.g., 20 mg/59 μCi).[1][4]
-
Sample Collection: Collect blood, plasma, urine, and fecal samples at predetermined time points for up to 11 days post-dose.[1][4]
-
Radioactivity Measurement: Analyze the total radioactivity in all collected samples using techniques like liquid scintillation counting.
-
Metabolite Profiling:
-
Metabolite Identification: Characterize the structure of the separated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for studying the metabolism of ulipristal acetate using human liver microsomes.
Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of ulipristal acetate and to characterize the metabolites formed.
Methodology:
-
Materials:
-
Human liver microsomes (pooled from multiple donors).
-
Ulipristal acetate.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate (B84403) buffer (pH 7.4).
-
Control compounds (e.g., testosterone (B1683101) for CYP3A4 activity).
-
-
Incubation:
-
Pre-incubate human liver microsomes with ulipristal acetate in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified period (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Sample Processing:
-
Centrifuge the samples to pellet the microsomal proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
-
Reaction Phenotyping (Optional):
-
To identify specific CYP isoforms involved, incubate ulipristal acetate with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.
-
Bioanalytical Method for Ulipristal Acetate and its Mono-demethylated Metabolite in Human Plasma
This protocol provides a summary of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ulipristal acetate and its active metabolite.
Objective: To accurately and precisely quantify ulipristal acetate and mono-demethylated ulipristal acetate in human plasma samples.
Methodology:
-
Sample Preparation:
-
To a small volume of human plasma (e.g., 100 µL), add an internal standard (e.g., ulipristal acetate-d6).
-
Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., dichloromethane/isopropanol) or a protein precipitation with a solvent like methanol.[5][6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.[5]
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1 x 50 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 2 mM ammonium (B1175870) acetate and 0.3% formic acid) and an organic phase (e.g., methanol).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for ulipristal acetate, its mono-demethylated metabolite, and the internal standard. For example, m/z 476.2 → 134.1 for UPA.[6]
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations of Pathways and Workflows
Metabolic Pathway of Ulipristal Acetate
Caption: Primary metabolic pathway of ulipristal acetate via N-demethylation.
Progesterone Receptor Signaling Pathway Modulation by Ulipristal Acetate
Caption: Ulipristal acetate's mechanism of action at the progesterone receptor.
Experimental Workflow for In Vitro Metabolism Study
Caption: A typical workflow for an in vitro drug metabolism experiment.
References
- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
- 5. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 6. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetic profile of ulipristal acetate metabolites
An In-depth Technical Guide on the Pharmacokinetic Profile of Ulipristal (B1683391) Acetate (B1210297) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal acetate (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] Its clinical efficacy and overall pharmacological profile are significantly influenced by its metabolic conversion in the body. The primary metabolic pathway involves the formation of a pharmacologically active mono-demethylated metabolite and a subsequently formed inactive di-demethylated metabolite.[3][4] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of these metabolites is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and guiding further drug development.
This technical guide provides a comprehensive overview of the pharmacokinetic profile of ulipristal acetate's key metabolites, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the core metabolic and signaling pathways.
Metabolism of Ulipristal Acetate
Ulipristal acetate undergoes extensive metabolism, primarily in the liver.[5][6] The metabolic process is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme responsible for its conversion.[3][7][8] To a lesser degree, CYP1A2 may also be involved.[3][6]
The main metabolic pathway is oxidative N-demethylation, which occurs in two sequential steps:
-
Step 1: Ulipristal acetate is first metabolized to its mono-demethylated metabolite, PGL4002 (also known as N-monodemethyl-ulipristal acetate).[4][5] This metabolite is pharmacologically active, contributing to the overall therapeutic effect.[3][4]
-
Step 2: PGL4002 is further metabolized to the di-demethylated metabolite, PGL4004 (also known as N,N-didesmethyl ulipristal acetate).[5] This di-demethylated metabolite is considered clinically inactive.[3]
The primary route of excretion for UPA and its metabolites is via the feces, accounting for the majority of the administered dose, with a smaller portion excreted renally.[5]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of ulipristal acetate and its active mono-demethylated metabolite, PGL4002, have been characterized in healthy women. The data are summarized in the following tables for clarity and comparative analysis.
Table 1: Single-Dose Pharmacokinetic Parameters of Ulipristal Acetate and PGL4002 (30 mg Dose)
| Parameter | Ulipristal Acetate | PGL4002 (mono-demethylated) | Reference |
|---|---|---|---|
| Cmax (ng/mL) | 176 ± 89 | 69 ± 26 | [3][7] |
| AUC0-∞ (ng·h/mL) | 556 ± 260 | 246 ± 59 | [7] |
| Tmax (hours) | ~1.0 (median 0.9) | ~1.0 (median 1.0) | [3][7] |
| t1/2 (hours) | ~32.4 ± 6.3 | ~27.0 ± 6.9 | [3][7] |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Multiple-Dose (10, 20, & 50 mg) Pharmacokinetic Parameters of UPA and PGL4002 (Day 10)
| Dose | Parameter | Ulipristal Acetate | PGL4002 (mono-demethylated) | Reference |
|---|---|---|---|---|
| 10 mg | Cmax (ng/mL) | 63.7 | 21.6 | [9][10] |
| AUCss (ng·h/mL) | 216.6 | 84.7 | [9][10] | |
| 20 mg | Cmax (ng/mL) | 169.8 | 46.9 | [9][10] |
| AUCss (ng·h/mL) | 602.8 | 203.6 | [9][10] | |
| 50 mg | Cmax (ng/mL) | 454.9 | 104.7 | [9][10] |
| AUCss (ng·h/mL) | 1655.7 | 452.1 | [9][10] |
Cmax and AUCss represent values at steady state on Day 10. Exposure to the active metabolite PGL4002 is approximately one-third that of the parent drug UPA.[9]
Table 3: Effect of a High-Fat Meal on Pharmacokinetics (30 mg Dose)
| Parameter | Ulipristal Acetate | PGL4002 (mono-demethylated) | Reference |
|---|---|---|---|
| Cmax | ↓ by 40-45% | ↓ by 40-45% | [3][7] |
| Tmax | Delayed to ~3 hours | Delayed | [3][7] |
| AUC0-∞ | ↑ by 20-25% | ↑ by 20-25% | [3][7] |
These differences are not considered clinically significant, and UPA can be taken with or without food.[3][7]
Table 4: Effect of CYP3A4 Modulators on Pharmacokinetics
| Co-administered Drug | Effect on UPA | Effect on PGL4002 (mono-demethylated) | Reference |
|---|---|---|---|
| Rifampin (Strong Inducer) | Cmax ↓ 90%, AUC ↓ 93% | Cmax ↓ 84%, AUC ↓ 90% | [7] |
| Ketoconazole (Strong Inhibitor) | Cmax ↑ 2-fold, AUC ↑ 5.9-fold | Cmax ↓ 47%, AUC ↑ 2.4-fold |[7] |
Experimental Protocols & Methodologies
Mass Balance and Metabolite Profiling Study
This protocol is designed to determine the absorption, metabolism, and excretion of ulipristal acetate.
-
Subject Population: Healthy premenopausal female volunteers.[5]
-
Dosing: Administration of a single oral dose of radiolabeled [¹⁴C]-Ulipristal Acetate (e.g., 20 mg/59 μCi).[5]
-
Sample Collection: Blood, plasma, urine, and fecal samples are collected at predetermined intervals for up to 11 days post-dose.[5][11]
-
Radioactivity Measurement: Total radioactivity in all collected biological samples is quantified to determine the routes and extent of excretion.
-
Metabolite Profiling: Plasma and fecal extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity flow detector to separate UPA from its metabolites.[5]
-
Metabolite Identification: The structural identity of the separated metabolites is confirmed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][11]
Bioanalytical Method for Plasma Quantification
This protocol outlines a standard method for the simultaneous quantification of ulipristal acetate and its metabolites in plasma samples, essential for pharmacokinetic studies.
-
Sample Preparation: A small volume of human plasma (e.g., 50-100 µL) is used.[12] Plasma proteins are precipitated using an organic solvent such as methanol (B129727) or a liquid-liquid extraction is performed with a solvent mixture like dichloromethane/isopropanol.[12][13] An internal standard (e.g., ulipristal acetate-d3) is added prior to extraction to ensure accuracy.[12]
-
Chromatographic Separation: The supernatant from the prepared sample is injected into an LC-MS/MS system. Separation is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile.[12][14]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[12] For UPA, a common transition is m/z 476.2→134.1.[12]
-
Quantification: A calibration curve is constructed by analyzing samples with known concentrations of UPA and its metabolites. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Receptor Binding Affinity Assay
This protocol is used to determine the relative binding affinity (RBA) of UPA and its metabolites for the progesterone receptor (PR).
-
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing the progesterone receptor (e.g., T47D human breast cancer cells).[1]
-
Radioligand: A high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020).[1]
-
Test Compounds: Ulipristal acetate and its metabolites (PGL4002, PGL4004) dissolved in a suitable solvent like DMSO.[1]
-
-
Assay Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor preparation.
-
This incubation is performed in the presence of increasing concentrations of the unlabeled test compounds (competitors).[1]
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: Bound and free radioligand are separated (e.g., via filtration or charcoal adsorption). The amount of bound radioactivity is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined by comparing the IC50 of the test compound to that of a reference progestin.
Visualizations: Pathways and Workflows
Metabolic Pathway of Ulipristal Acetate
Experimental Workflow for Pharmacokinetic Analysis
Simplified Progesterone Receptor Signaling and UPA Action
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2010 New Drug Approval - Pt. X - Ulipristal Acetate (Ella) [chembl.github.io]
- 5. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
- 12. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
The Role of Cytochrome P450 3A4 in the Metabolism of Ulipristal Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal (B1683391) acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), is a clinically important agent for emergency contraception and the management of uterine fibroids. Its pharmacokinetic profile and potential for drug-drug interactions are significantly influenced by its metabolism. This technical guide provides an in-depth analysis of the pivotal role of cytochrome P450 3A4 (CYP3A4) in the metabolic clearance of ulipristal acetate. We present a comprehensive overview of the metabolic pathways, quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying biological processes. This guide is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and clinical pharmacology.
Introduction
Ulipristal acetate is a synthetic steroid that exerts its therapeutic effects by modulating the progesterone receptor.[1] The efficacy and safety of UPA are intrinsically linked to its pharmacokinetic properties, which are largely dictated by its metabolic fate. The primary enzyme responsible for the biotransformation of UPA is cytochrome P450 3A4 (CYP3A4), a member of the most abundant and clinically significant family of drug-metabolizing enzymes in the human liver.[2][3][4] Understanding the specifics of this metabolic interaction is crucial for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety.
Metabolic Pathway of Ulipristal Acetate
The metabolism of ulipristal acetate is extensive, with CYP3A4 playing the predominant role.[2][3] The principal metabolic transformation is N-demethylation, which occurs in a stepwise manner.[2][5]
-
Step 1: Mono-demethylation: CYP3A4 catalyzes the removal of one methyl group from the dimethylamino-phenyl side chain of ulipristal acetate, leading to the formation of the active metabolite, N-monodemethylated ulipristal acetate (PGL4002).[2][6] This metabolite retains pharmacological activity, although to a lesser extent than the parent compound.[2]
-
Step 2: Di-demethylation: Further N-demethylation of PGL4002 by CYP3A4 results in the formation of the inactive metabolite, N-didemethylated ulipristal acetate (PGL4004).[2][6]
While CYP3A4 is the major contributor, minor involvement of CYP1A2 and CYP2D6 has also been suggested.[2] The metabolites of ulipristal acetate are primarily excreted in the feces.[2]
Metabolic Pathway Diagram
Caption: Metabolic pathway of ulipristal acetate mediated by CYP3A4.
Quantitative Data
The profound influence of CYP3A4 on ulipristal acetate metabolism is most evident in clinical drug-drug interaction studies. Co-administration of UPA with potent inhibitors or inducers of CYP3A4 leads to significant alterations in its plasma concentrations.
Table 1: Effect of CYP3A4 Inhibitors on Ulipristal Acetate Pharmacokinetics
| Co-administered Drug (CYP3A4 Inhibitor) | UPA Dose | UPA Cmax Change | UPA AUC Change | Reference(s) |
| Ketoconazole (B1673606) (Strong) | 10 mg | ↑ 2-fold | ↑ 5.9-fold | |
| Erythromycin (Moderate) | 20 mg | ↑ 2-fold | ↑ 2.5-fold | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Effect of CYP3A4 Inducers on Ulipristal Acetate Pharmacokinetics
| Co-administered Drug (CYP3A4 Inducer) | UPA Dose | UPA Cmax Change | UPA AUC Change | Reference(s) |
| Rifampicin (B610482) (Strong) | Not Specified | ↓ Significantly | ↓ Significantly | [2] |
The exact quantitative values for the rifampicin interaction were not detailed in the provided search results, but a significant reduction in plasma levels was noted.
Table 3: Pharmacokinetic Parameters of Ulipristal Acetate and its Active Metabolite
| Parameter | Ulipristal Acetate | N-monodemethylated UPA (PGL4002) | Reference(s) |
| Tmax (h) | ~1 | ~1 | [5] |
| t1/2 (h) | ~32-49 | Similar to UPA | [1] |
| Metabolite Exposure (AUC) | - | Approximately one-third of UPA |
Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to elucidate the role of CYP3A4 in ulipristal acetate metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This assay is fundamental for identifying the primary metabolizing enzymes and assessing the metabolic stability of a compound.
Objective: To determine the in vitro metabolism of ulipristal acetate and identify the responsible CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Ulipristal acetate
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Protocol:
-
Preparation: Prepare a stock solution of ulipristal acetate in a suitable solvent (e.g., DMSO). Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM suspension, ulipristal acetate, and phosphate buffer. In inhibitor experiments, pre-incubate the HLM with the selective inhibitor for a defined period before adding the substrate.
-
Initiation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (ulipristal acetate) and the formation of its metabolites (PGL4002 and PGL4004) using a validated LC-MS/MS method.
Experimental Workflow: In Vitro HLM Assay
Caption: Workflow for an in vitro human liver microsome (HLM) metabolism assay.
Clinical Drug-Drug Interaction (DDI) Study with a CYP3A4 Inhibitor (e.g., Ketoconazole)
This type of study provides definitive in vivo evidence of the role of a specific enzyme in a drug's metabolism.
Objective: To evaluate the effect of a potent CYP3A4 inhibitor on the pharmacokinetics of ulipristal acetate in healthy volunteers.
Study Design: A randomized, two-period, crossover, open-label design.[2]
Participants: Healthy female volunteers of reproductive age.
Protocol:
-
Period 1: Administer a single oral dose of ulipristal acetate (e.g., 10 mg) to the participants. Collect serial blood samples over a specified period (e.g., up to 72 hours) to determine the pharmacokinetic profile of UPA and its metabolites.
-
Washout Period: A washout period of sufficient duration (e.g., 14 days) is implemented between the two treatment periods to ensure complete elimination of the drugs.
-
Period 2: Administer a potent CYP3A4 inhibitor (e.g., ketoconazole 200 mg twice daily) for a duration sufficient to achieve maximal inhibition (e.g., 7 days).[2] On a specified day of inhibitor treatment (e.g., day 4), co-administer a single oral dose of ulipristal acetate (e.g., 10 mg).[2]
-
Blood Sampling: Collect serial blood samples as in Period 1.
-
Bioanalysis: Analyze plasma samples for concentrations of ulipristal acetate and its metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t1/2) for ulipristal acetate with and without the inhibitor and compare the results.
Logical Relationship: Clinical DDI Study Design
Caption: Logical flow of a two-period crossover clinical drug-drug interaction study.
Conclusion
For drug development professionals, this knowledge is critical for:
-
Predicting and managing drug-drug interactions: Co-administration with strong CYP3A4 inhibitors or inducers should be approached with caution or avoided.
-
Informing dosing recommendations: In situations where co-administration with a moderate CYP3A4 inhibitor is necessary, dose adjustments for ulipristal acetate may be required.
-
Guiding future research: Further characterization of the minor metabolic pathways could provide a more complete understanding of UPA's disposition.
This technical guide provides a solid foundation for understanding the critical role of CYP3A4 in the metabolism of ulipristal acetate, empowering researchers and clinicians to make more informed decisions in both drug development and clinical practice.
References
- 1. scilit.com [scilit.com]
- 2. xenotech.com [xenotech.com]
- 3. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme kinetics for clinically relevant CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of N-desmethyl ulipristal acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), is a critical therapeutic agent for emergency contraception and the management of uterine fibroids.[1] Its clinical efficacy is significantly influenced by its metabolic conversion to various derivatives. This guide provides a detailed technical analysis of the biological activity of its primary active metabolite, N-desmethyl ulipristal acetate. We will explore its metabolic generation, comparative bioactivity with the parent compound, and the experimental methodologies used for its characterization.
Metabolism of Ulipristal Acetate
Ulipristal acetate is primarily metabolized in the liver.[2] The main metabolic pathway is N-demethylation, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][3] This process results in the formation of the pharmacologically active mono-demethylated metabolite, N-desmethyl ulipristal acetate, and a subsequently formed inactive di-demethylated metabolite.[2] The peak plasma concentration of N-desmethyl ulipristal acetate is approximately one-third of that of the parent compound, ulipristal acetate, and is reached at about one hour post-administration.[1][2] The elimination half-life of the active metabolite is similar to that of ulipristal acetate, which is approximately 32 hours.[1][2]
Quantitative Biological Activity
The pharmacological activity of N-desmethyl ulipristal acetate has been characterized through in vitro studies that assessed its binding affinity for the progesterone receptor (PR) and glucocorticoid receptor (GR), as well as its functional activity as a progesterone antagonist. The following table summarizes the key quantitative data, comparing the metabolite to its parent compound, ulipristal acetate.
| Compound | Target Receptor | Relative Binding Affinity (RBA) (%) | Antiprogestational Activity (IC50, nM) |
| N-desmethyl ulipristal acetate | Progesterone Receptor | 50 | 0.6 |
| Glucocorticoid Receptor | 10 | >1000 | |
| Ulipristal Acetate | Progesterone Receptor | 100 | 0.3 |
| Glucocorticoid Receptor | 20 | 1000 |
Data sourced from Attardi et al., 2004, as cited in BenchChem.[1] RBA is the Relative Binding Affinity compared to progesterone for the Progesterone Receptor and dexamethasone (B1670325) for the Glucocorticoid Receptor.[1]
Experimental Protocols
The characterization of the biological activity of N-desmethyl ulipristal acetate relies on robust in vitro assays. The following sections detail the methodologies for two key experiments: the competitive binding assay and the reporter gene assay.
Competitive Binding Assay for Progesterone Receptor
This protocol outlines a standard method for determining the relative binding affinity of a test compound for the progesterone receptor.[1]
3.1.1 Materials
-
Receptor Source: Cytosolic extracts from cells or tissues expressing the progesterone receptor (e.g., T47D human breast cancer cells).
-
Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020).
-
Test Compounds: N-desmethyl ulipristal acetate and ulipristal acetate dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
3.1.2 Assay Procedure
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
3.1.3 Data Analysis
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference progestin (e.g., progesterone).
Progesterone Antagonist Activity via Reporter Gene Assay
This protocol describes a method to quantify the functional antagonist activity of a test compound on the progesterone receptor.
3.2.1 Materials
-
Cell Line: A mammalian cell line (e.g., HeLa or T47D) co-transfected with two plasmids:
-
An expression vector for the human progesterone receptor.
-
A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene, such as luciferase (PRE-luc).
-
-
Progesterone Agonist: A known progesterone receptor agonist (e.g., progesterone or R5020).
-
Test Compounds: N-desmethyl ulipristal acetate and ulipristal acetate dissolved in a suitable solvent.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System.
3.2.2 Assay Procedure
-
Plate the transfected cells in a multi-well format and allow them to adhere.
-
Treat the cells with a fixed, submaximal concentration of the progesterone agonist to induce reporter gene expression.
-
Concurrently, treat the cells with increasing concentrations of the test compounds.
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
3.2.3 Data Analysis
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.
-
Plot the percentage of inhibition of the agonist-induced reporter activity as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reduction in the agonist-induced activity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the progesterone receptor signaling pathway and a typical experimental workflow for assessing the biological activity of N-desmethyl ulipristal acetate.
Caption: Progesterone receptor signaling pathway.
Caption: Workflow for competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Ulipristal Acetate-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of N-Desmethyl ulipristal (B1683391) acetate-d3, a key deuterated internal standard for the quantitative analysis of N-Desmethyl ulipristal acetate (B1210297). This document outlines the compound's specifications, analytical methodologies for its characterization and use, and its role in pharmacokinetic and metabolic studies.
N-Desmethyl ulipristal acetate is the primary active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator.[1][2] The deuterated analog, N-Desmethyl ulipristal acetate-d3, serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the analyte in complex biological matrices.[3] Its use is critical for correcting for variability during sample preparation and analysis.
Compound Specifications
A certificate of analysis for a reference standard like this compound would typically include the following information. The data presented here is representative and may vary between different batches and suppliers.
| Property | Specification |
| Chemical Name | (11β)-17-(Acetyloxy)-11-[4-(methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione-d3 |
| Synonyms | N-Monodemethyl CDB 2914-d3, CDB 3877-d3 |
| Molecular Formula | C₂₉H₃₂D₃NO₄ |
| Molecular Weight | 464.61 g/mol |
| CAS Number | Not widely available |
| Appearance | Off-White to Pale Beige Solid |
| Storage | 2-8°C, protected from light and moisture |
Analytical Data
Quantitative analysis of this compound ensures its identity, purity, and isotopic enrichment. Below are tables summarizing typical analytical data.
Table 1: Chromatographic Purity by HPLC
| Parameter | Value |
| Purity (by area %) | ≥98.0% |
| Largest Impurity (by area %) | ≤1.0% |
| Total Impurities (by area %) | ≤2.0% |
Table 2: Identity and Isotopic Purity by Mass Spectrometry
| Parameter | Value |
| Mass (m/z) [M+H]⁺ | ~465.3 |
| Isotopic Enrichment | ≥99% atom % D |
| Chemical Purity (by MS) | Conforms to structure |
Experimental Protocols
Detailed methodologies are crucial for the accurate use and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the chemical purity of the this compound standard.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 302 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas to determine the purity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol outlines the use of this compound as an internal standard for the quantification of N-Desmethyl ulipristal acetate in a biological matrix (e.g., plasma).
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Internal Standard: this compound.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
N-Desmethyl ulipristal acetate: Precursor ion > Product ion (to be optimized).
-
This compound: Precursor ion > Product ion (to be optimized).
-
-
Procedure:
-
Spike a known concentration of the internal standard (this compound) into the plasma samples, calibration standards, and quality control samples.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
-
Inject the extracted sample into the LC-MS/MS system.
-
Quantify the N-Desmethyl ulipristal acetate in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Metabolic Pathway of Ulipristal Acetate
The following diagram illustrates the metabolic conversion of ulipristal acetate to its N-desmethyl metabolite.
Caption: Metabolic conversion of Ulipristal Acetate.
Analytical Workflow for Bioanalysis
This diagram outlines the typical workflow for quantifying N-Desmethyl ulipristal acetate in a biological sample using its deuterated internal standard.
Caption: Workflow for bioanalytical quantification.
References
In-Depth Technical Guide: N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ulipristal (B1683391) acetate-d3 is the deuterated stable isotope-labeled analog of N-desmethyl ulipristal acetate (B1210297), the primary active metabolite of ulipristal acetate. Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids. The N-desmethyl metabolite contributes significantly to the pharmacological activity of the parent compound. As a labeled internal standard, N-desmethyl ulipristal acetate-d3 is a critical tool for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise and accurate measurements by mass spectrometry.
Chemical and Physical Properties
The chemical and physical properties of N-Desmethyl ulipristal acetate and its deuterated analog are summarized below. The CAS number 159681-66-0 is assigned to the unlabeled compound, and it is also commonly used to refer to the deuterated version.[1][2][3][4]
| Property | N-Desmethyl Ulipristal Acetate | This compound |
| CAS Number | 159681-66-0 | 159681-66-0 (unlabeled) |
| Molecular Formula | C₂₉H₃₅NO₄ | C₂₉H₃₂D₃NO₄ |
| Molecular Weight | 461.59 g/mol | 464.61 g/mol |
| Appearance | Off-White to Pale Beige Solid | Not specified (typically a solid) |
| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator, protected from light and moisture |
Experimental Protocols
While a detailed, publicly available protocol for the de novo synthesis and purification of this compound is not readily found in the scientific literature, this section provides a comprehensive protocol for its use as an internal standard in the quantitative analysis of ulipristal acetate and its metabolites in biological matrices, based on established LC-MS/MS methods.
Quantitative Analysis of Ulipristal Acetate and N-Desmethyl Ulipristal Acetate in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the determination of ulipristal acetate and its metabolites in plasma.[5][6][7]
3.1.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound (Internal Standard)
-
Ulipristal acetate (analytical standard)
-
N-Desmethyl ulipristal acetate (analytical standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
3.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of each plasma sample, calibration standard, and quality control sample with 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Program: Optimized for the separation of ulipristal acetate and its metabolites.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Ulipristal Acetate: m/z 476.2 → 134.1
-
N-Desmethyl Ulipristal Acetate: m/z 462.2 → 134.1
-
This compound (IS): m/z 465.2 → 134.1
-
Signaling Pathways
Ulipristal acetate and its active metabolite, N-desmethyl ulipristal acetate, exert their effects primarily through the modulation of the progesterone receptor. This interaction can have both agonistic and antagonistic effects depending on the target tissue.
Progesterone Receptor Signaling Pathway
The classical mechanism of progesterone receptor (PR) action involves the binding of progesterone or a modulator like N-desmethyl ulipristal acetate to the receptor in the cytoplasm. This binding induces a conformational change, leading to dimerization and translocation of the receptor complex into the nucleus. Inside the nucleus, the complex binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.
Caption: Classical Progesterone Receptor Signaling Pathway.
STAT3/CCL2 Signaling Pathway
Recent studies have indicated that ulipristal acetate can also exert its effects through the inhibition of the STAT3/CCL2 signaling pathway, which is implicated in cell proliferation and survival. This pathway may be particularly relevant to the therapeutic effects of ulipristal acetate in conditions like uterine fibroids.
Caption: Inhibition of STAT3/CCL2 Signaling by Ulipristal Acetate.
Conclusion
This compound is an indispensable tool for the accurate quantification of the primary active metabolite of ulipristal acetate. The experimental protocols provided herein offer a robust framework for its application in pharmacokinetic and drug metabolism studies. Furthermore, a deeper understanding of its engagement with the progesterone receptor and other signaling pathways, such as STAT3/CCL2, is crucial for elucidating its full therapeutic potential and mechanism of action. This guide serves as a valuable resource for researchers and scientists in the field of drug development and reproductive health.
References
- 1. This compound | 159681-66-0 | JGA68166 [biosynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 6. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-depth Technical Guide: N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of N-Desmethyl ulipristal (B1683391) acetate-d3, a deuterated analog of N-Desmethyl ulipristal acetate (B1210297). This information is crucial for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and as a reference standard in analytical assays.
Core Molecular Data
The key quantitative data for N-Desmethyl ulipristal acetate and its deuterated form are summarized in the table below for straightforward comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Desmethyl ulipristal acetate | C₂₉H₃₅NO₄[1][2][3][4] | 461.59[1][2] |
| N-Desmethyl ulipristal acetate-d3 | C₂₉H₃₂D₃NO₄[1][5] | 464.61[1][5] |
Molecular Weight Calculation
The molecular weight of this compound is calculated by summing the atomic masses of its constituent atoms. The molecular formula, C₂₉H₃₂D₃NO₄, indicates the presence of 29 carbon atoms, 32 hydrogen atoms, 3 deuterium (B1214612) atoms, 1 nitrogen atom, and 4 oxygen atoms.[1][5]
The calculation is as follows:
-
Carbon (C): 29 × 12.011 u = 348.319 u
-
Hydrogen (H): 32 × 1.008 u = 32.256 u
-
Deuterium (D): 3 × 2.014 u = 6.042 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 4 × 15.999 u = 63.996 u
Total Molecular Weight: 348.319 + 32.256 + 6.042 + 14.007 + 63.996 = 464.62 u
This calculated molecular weight is consistent with the value provided by chemical suppliers.[1][5] The "-d3" designation in the name indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. Based on the descriptive name from some suppliers, "N-Desmethyl ulipristal-d3 (...-17-yl-d3) acetate", it is suggested that the deuterium labeling is on the acetate methyl group. This is a common practice for creating stable isotope-labeled internal standards for use in mass spectrometry-based bioanalytical methods.
Experimental Protocols and Visualizations
As an AI, I am unable to provide specific experimental protocols for the synthesis or use of this compound. Detailed methodologies are typically proprietary to the manufacturers or are described in specific research publications. For researchers requiring such protocols, it is recommended to consult scientific literature or contact a relevant chemical supplier.
Similarly, the generation of signaling pathway diagrams, experimental workflows, or logical relationships requires specific experimental data that is not publicly available. Therefore, the creation of Graphviz diagrams as requested is not feasible without the underlying data to visualize.
References
- 1. This compound | 159681-66-0 | JGA68166 [biosynth.com]
- 2. This compound 1mg | Mithridion [mithridion.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Desmethyl Ulipristal acetate | CAS No- 159681-66-0 | Simson Pharma Limited [simsonpharma.com]
Methodological & Application
Application Notes & Protocols: Quantification of N-Desmethyl Ulipristal Acetate using N-Desmethyl Ulipristal Acetate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ulipristal (B1683391) acetate (B1210297) is the primary and pharmacologically active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The use of a stable isotope-labeled internal standard, such as N-Desmethyl ulipristal acetate-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.
These application notes provide a detailed protocol for the quantification of N-Desmethyl ulipristal acetate in human plasma using this compound as an internal standard. The methodology is based on established bioanalytical principles and data from available scientific literature.
Metabolic Pathway of Ulipristal Acetate
Ulipristal acetate undergoes metabolism in the liver, primarily through N-demethylation mediated by the cytochrome P450 enzyme CYP3A4, to form N-desmethyl ulipristal acetate.[1]
References
Application Note: Quantification of Ulipristal Acetate in Human Plasma by LC-MS/MS
Introduction
Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator utilized for emergency contraception and the management of uterine fibroids.[1][2] The accurate and precise quantification of ulipristal acetate in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring to ensure its safety and efficacy.[2][3] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of ulipristal acetate in human plasma. The method is characterized by a simple sample preparation procedure, high selectivity, and a short analysis time, making it suitable for high-throughput clinical research.[4]
Principle
This method employs protein precipitation for the extraction of ulipristal acetate and an internal standard (IS), ulipristal acetate-d3, from human plasma. The separation of the analyte and IS is achieved using reverse-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Ulipristal Acetate reference standard
-
Ulipristal Acetate-d3 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Blank human plasma
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific instruments used in the cited methods vary, but a typical configuration is outlined below.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Ulipristal Acetate and Ulipristal Acetate-d3 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Ulipristal Acetate stock solution with a methanol:water (50:50, v/v) mixture to create working solutions for calibration standards and quality controls. A working solution of the internal standard is also prepared in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 50-100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard working solution.[1][4]
-
Add 200-300 µL of cold methanol to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for approximately 1 minute.[1]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.
-
The supernatant can either be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.[1]
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions from various validated methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACE Excel 3 C18-PFP[4] | Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)[1][5] | C18 silica (B1680970) gel column[6] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.3% formic acid[1][5] | Water with 0.1% formic acid[6] | Not Specified |
| Mobile Phase B | Methanol[1][5] | Acetonitrile with 0.01% formic acid[6] | Not Specified |
| Flow Rate | 0.3 mL/min[1][5] | 0.4 mL/min[6] | Not Specified |
| Elution | Gradient[4][5] | Gradient[6] | Not Specified |
| Run Time | 4 min[4][5] | Not Specified | 7 min[7] |
| Column Temp. | 40 °C[2][6] | 40 °C[2][6] | 40 °C[2][6] |
| Injection Vol. | 10 µL[2] | 5 µL[6] | Not Specified |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][4] |
| MRM Transition (Ulipristal Acetate) | m/z 476.2 → 134.1[1][4][5] |
| MRM Transition (IS - Ulipristal Acetate-d3) | m/z 479.3 → 416.2[1][4][5] |
| Capillary Voltage | 2.5 kV[2][6] |
| Source Temperature | 150 °C[2][6] |
| Desolvation Temperature | 500 °C[2][6] |
| Desolvation Gas Flow | 1000 L/H[2][6] |
Data Analysis
The concentration of ulipristal acetate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of ulipristal acetate in the unknown samples is then interpolated from this calibration curve.
Method Validation Summary
The described LC-MS/MS methods have been validated according to regulatory guidelines.[3] A summary of the quantitative performance from different studies is presented in Table 3.
Table 3: Quantitative Data Summary
| Parameter | Study 1 | Study 2 | Study 3 |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Linearity Range (ng/mL) | 0.0500 - 100[4] | 0.300 - 300[5] | 0.1 - 250[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.0500[2][4] | 0.300[2][5] | 0.1[2][7] |
| Intra-day Precision (%RSD) | < 15% | Well within limits[5] | Within acceptable limits[7] |
| Inter-day Precision (%RSD) | < 15% | Well within limits[5] | Within acceptable limits[7] |
| Accuracy (%) | Within ±15% | Well within limits[5] | Within acceptable limits[7] |
| Extraction Recovery | Satisfactory[4] | Not specified | Not specified |
| Matrix Effect | No significant interference[4] | No severe interference[5] | Minimal[7] |
Application to Pharmacokinetic Studies
This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of ulipristal acetate in healthy female subjects.[4][5][7] Following a single oral administration of a 5 mg dose, the maximum plasma concentration (Cmax) was observed to be 47.7 ± 27.7 ng/mL at a Tmax of 0.91 ± 0.98 hours.[4] The area under the curve (AUC0-t) was 112 ± 49 ng·h/mL, and the elimination half-life (T1/2) was 46.4 ± 14.0 hours.[4]
Visualizations
Caption: Experimental workflow for ulipristal acetate analysis.
Caption: Proposed fragmentation of ulipristal acetate.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of ulipristal acetate in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for the efficient analysis of a large number of samples. This method is well-suited for pharmacokinetic and bioequivalence studies, contributing to the clinical development and monitoring of ulipristal acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 7. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ulipristal (B1683391) acetate (B1210297) is the primary active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] The bioanalysis of this metabolite is crucial for pharmacokinetic and drug metabolism studies. N-Desmethyl ulipristal acetate-d3 is a stable isotope-labeled internal standard used for the accurate quantification of N-Desmethyl ulipristal acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the bioanalysis of N-Desmethyl ulipristal acetate using its deuterated internal standard.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for the determination of N-Desmethyl ulipristal acetate in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Analyte | N-Desmethyl ulipristal acetate |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Concentration Range | 0.1 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC (LQC) | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium QC (MQC) | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High QC (HQC) | 160 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| N-Desmethyl ulipristal acetate | LQC (0.3) | 85.2 | 98.5 |
| HQC (160) | 87.1 | 99.2 | |
| This compound | Working Conc. | 86.5 | 98.9 |
Experimental Protocols
Materials and Reagents
-
N-Desmethyl ulipristal acetate reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥ 98%)
-
Ammonium acetate
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
-
Extraction solvent: Dichloromethane/isopropanol (9/1, v/v) or Methyl-tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl ulipristal acetate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl ulipristal acetate stock solution with methanol/water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol/water (1:1, v/v).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., Dichloromethane/isopropanol, 9/1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl ulipristal acetate: m/z 462.3 → 402.5
-
This compound: m/z 465.3 → 405.5
-
Visualizations
Caption: Metabolic pathway of Ulipristal Acetate.
Caption: Bioanalytical workflow for N-Desmethyl ulipristal acetate.
References
Application Notes and Protocols for Ulipristal Acetate Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ulipristal (B1683391) acetate (B1210297) in human plasma for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The included methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are presented with detailed protocols and comparative quantitative data to aid in method selection and implementation.
Introduction
Ulipristal acetate (UPA) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate quantification of UPA in plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the plasma matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity, throughput, and available resources.
Comparative Summary of Sample Preparation Techniques
The following table summarizes the key quantitative parameters for different sample preparation methods for ulipristal acetate in plasma, extracted from various validated bioanalytical methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 0.0500 - 100[3], 0.300 - 300[4] | 1 - 300[5], 0.1 - 250[6] | Method dependent, typically offers a wide linear range. |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.0500[3] | 1[5], 0.1[6] | Generally provides high sensitivity, capable of achieving low LLOQs. |
| Extraction Recovery (%) | Generally lower and more variable | ~63-65[5] | Typically high and reproducible (>85%). |
| Matrix Effect | Can be significant | Minimized compared to PPT[6] | Offers the most effective removal of matrix components, minimizing ion suppression/enhancement. |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Simplicity | Simple, one-step process[3] | More complex than PPT | Requires method development, but can be automated. |
Experimental Protocols
Protein Precipitation (PPT)
This method is favored for its simplicity, speed, and high-throughput applicability. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard (IS), such as ulipristal acetate-d3.
-
Add 150 µL of ice-cold methanol (B129727) (as the precipitating agent) to the plasma sample.[3][4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method generally results in a cleaner sample extract compared to PPT.
Protocol:
-
To 250 µL of human plasma in a glass tube, add the internal standard (IS).
-
Add 3 mL of an appropriate extraction solvent. A common choice is a mixture of hexane (B92381) and dichloromethane (B109758) (e.g., 60:40 v/v) or dichloromethane/isopropanol (9/1 v/v).[6][8]
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method provides the cleanest extracts and can be automated for high-throughput applications.
Generic Protocol (Adaptable for Ulipristal Acetate):
Ulipristal acetate is a relatively non-polar compound, suggesting that a reversed-phase SPE sorbent (e.g., C8 or C18) would be appropriate.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. This step activates the sorbent.
-
Loading: Pre-treat the plasma sample (e.g., by dilution with an acidic buffer to ensure the analyte is in a neutral form for better retention). Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the ulipristal acetate from the cartridge with a strong organic solvent, such as methanol or acetonitrile.
-
Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.
Conclusion
The choice of sample preparation method for the analysis of ulipristal acetate in plasma is a critical decision that impacts the quality and efficiency of the bioanalytical workflow. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample extract with reduced matrix effects. Solid-phase extraction, while more complex and costly, delivers the highest level of sample cleanup and is amenable to automation. The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Desmethyl Ulipristal Acetate-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ulipristal (B1683391) acetate (B1210297), also known as PGL4002, is the primary and pharmacologically active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2][3] Accurate quantification of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic (PK) studies, which inform dosing regimens, assess bioequivalence, and evaluate drug-drug interactions. The use of a stable isotope-labeled internal standard, such as N-Desmethyl ulipristal acetate-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research. It includes a summary of key pharmacokinetic parameters, detailed experimental protocols for sample analysis, and visual diagrams of the metabolic pathway and experimental workflow.
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ulipristal acetate and its active N-desmethyl metabolite following oral administration.
| Parameter | Ulipristal Acetate (UPA) | N-Desmethyl Ulipristal Acetate (NDM-UPA) |
| Time to Peak Concentration (Tmax) | ~1 hour[4][5] | ~1 hour[3] |
| Elimination Half-life (t½) | ~32-46 hours[1][4][5] | ~27 hours[6] |
| Peak Plasma Concentration (Cmax) | Dose-dependent[2] | Approximately one-third of UPA[3] |
| Area Under the Curve (AUC) | Dose-dependent[2] | Approximately one-third of UPA[3] |
Bioanalytical Method Validation Summary
A summary of typical validation parameters for an LC-MS/MS method for the quantification of N-Desmethyl ulipristal acetate using a deuterated internal standard is presented below. The acceptance criteria are based on the European Medicines Agency (EMA) guideline on bioanalytical method validation.[7]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ±20% | 0.05 - 0.3 ng/mL[1][8] |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent and reproducible | > 80%[9] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal and compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Mean concentration within ±15% of nominal | Stable under typical storage and handling conditions |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol describes a simple and efficient protein precipitation method for the extraction of N-Desmethyl ulipristal acetate from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Methanol (B129727), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex for 10 seconds.
-
Add 150 µL of ice-cold methanol to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for the chromatographic separation and mass spectrometric detection of N-Desmethyl ulipristal acetate and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min[8]
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 4 minutes[1]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl ulipristal acetate: m/z 462.3 → [Specific product ion]
-
This compound (IS): m/z 465.3 → [Specific product ion]
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: The specific product ions and collision energies for the MRM transitions should be optimized for the specific instrument being used.
Mandatory Visualization
Caption: Metabolic pathway of ulipristal acetate.
Caption: Typical workflow for a pharmacokinetic study.
References
- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
Application of N-Desmethyl Ulipristal Acetate-d3 in Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl ulipristal (B1683391) acetate-d3 is the deuterium-labeled form of N-desmethyl ulipristal acetate (B1210297), the primary and pharmacologically active metabolite of ulipristal acetate. Ulipristal acetate, a selective progesterone (B1679170) receptor modulator (SPRM), is principally metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through N-demethylation.[1] This biotransformation results in the formation of the active mono-demethylated metabolite and a subsequent inactive di-demethylated metabolite.[1]
The use of stable isotope-labeled internal standards, such as N-Desmethyl ulipristal acetate-d3, is crucial in drug metabolism and pharmacokinetic (DMPK) studies. These labeled compounds are ideal internal standards for bioanalytical methods using mass spectrometry, as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their higher mass.[2] This allows for more accurate and precise quantification of the analyte by correcting for variability in sample preparation and instrument response.[2][3]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo drug metabolism studies, along with data presentation and visualization of relevant pathways and workflows.
Applications
This compound serves as an essential internal standard for the accurate quantification of the N-desmethyl ulipristal acetate metabolite in various biological matrices. Its primary applications include:
-
In Vitro Metabolism Studies: To investigate the rate and extent of N-desmethyl ulipristal acetate formation in systems such as human liver microsomes (HLMs) and hepatocytes.
-
In Vivo Pharmacokinetic Studies: To accurately determine the pharmacokinetic profile of the N-desmethyl ulipristal acetate metabolite in animal models and human clinical trials.
-
Metabolite Identification and Quantification: To aid in the identification and quantification of metabolites in complex biological samples during drug discovery and development.
-
Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the metabolism of ulipristal acetate to its active metabolite.
Data Presentation
The following tables summarize key pharmacokinetic parameters for ulipristal acetate and its active metabolite, N-desmethyl ulipristal acetate, as well as illustrative quantitative data from a simulated in vitro metabolism study.
Table 1: Key Pharmacokinetic Parameters of Ulipristal Acetate and its Active Metabolite
| Parameter | Ulipristal Acetate | N-Desmethyl Ulipristal Acetate |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Approximately one-third of Ulipristal Acetate |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour |
| Area Under the Curve (AUC) | Dose-dependent | Approximately one-third of Ulipristal Acetate |
| Elimination Half-life (t1/2) | ~32 hours | Similar to Ulipristal Acetate |
Source: Adapted from publicly available pharmacokinetic data.[1]
Table 2: Illustrative Quantitative Results from an In Vitro Metabolism Study in Human Liver Microsomes
| Incubation Time (minutes) | N-Desmethyl Ulipristal Acetate Concentration (pmol/mg protein) |
| 0 | 0.0 |
| 5 | 15.2 |
| 15 | 42.8 |
| 30 | 78.5 |
| 60 | 135.1 |
This table represents simulated data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Ulipristal Acetate in Human Liver Microsomes (HLMs)
Objective: To determine the rate of formation of N-desmethyl ulipristal acetate from ulipristal acetate in HLMs.
Materials:
-
Ulipristal acetate
-
N-Desmethyl ulipristal acetate (for standard curve)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ulipristal acetate (10 mM) in DMSO.
-
Prepare a stock solution of N-desmethyl ulipristal acetate (1 mM) in DMSO for the standard curve.
-
Prepare a stock solution of this compound (1 mM) in DMSO as the internal standard.
-
Prepare working solutions of ulipristal acetate and N-desmethyl ulipristal acetate by diluting the stock solutions in phosphate buffer.
-
Prepare the internal standard working solution (e.g., 100 nM) in ACN.
-
-
Incubation:
-
Pre-warm a suspension of HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the ulipristal acetate working solution (final concentration, e.g., 1 µM) and the NADPH regenerating system to the HLM suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard (this compound).
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of N-desmethyl ulipristal acetate and its deuterated internal standard.
-
Prepare a standard curve of N-desmethyl ulipristal acetate with a fixed concentration of the internal standard to quantify the metabolite in the samples.
-
Protocol 2: In Vivo Pharmacokinetic Study of Ulipristal Acetate in Rats
Objective: To determine the pharmacokinetic profile of ulipristal acetate and its metabolite, N-desmethyl ulipristal acetate, in rats following oral administration.
Materials:
-
Ulipristal acetate
-
This compound (Internal Standard)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Acetonitrile (ACN)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week prior to the study.
-
Fast the rats overnight before dosing, with free access to water.
-
Prepare a formulation of ulipristal acetate in the vehicle at the desired concentration.
-
Administer a single oral dose of ulipristal acetate to each rat via oral gavage.[4]
-
-
Blood Sample Collection:
-
At predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples (approximately 0.2-0.3 mL) from the lateral tail vein or another appropriate site.[4][5][6][7]
-
Collect the blood into tubes containing an anticoagulant.
-
Gently mix the blood and keep the tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Thaw the plasma samples on ice.
-
Precipitate the plasma proteins by adding ACN containing the internal standard (this compound).
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify ulipristal acetate and N-desmethyl ulipristal acetate.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both the parent drug and the metabolite.
-
Visualizations
Caption: Metabolic Pathway of Ulipristal Acetate
Caption: In Vitro Metabolism Experimental Workflow
Caption: In Vivo Pharmacokinetic Study Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. research.unsw.edu.au [research.unsw.edu.au]
- 5. cea.unizar.es [cea.unizar.es]
- 6. research.charlotte.edu [research.charlotte.edu]
- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
Quantification of Ulipristal Acetate in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1] The accurate and precise quantification of UPA in biological matrices is paramount for pharmacokinetic and bioequivalence studies, as well as for clinical monitoring to ensure therapeutic efficacy and safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent and highly sensitive method for this purpose.[1][2][3][4] High-performance liquid chromatography (HPLC) with UV detection also serves as a viable alternative.[5][6][7]
This document provides detailed application notes and protocols for the quantification of ulipristal acetate in biological matrices, primarily human plasma and serum. It includes summaries of quantitative data, detailed experimental protocols, and visual workflows to guide researchers in establishing robust and reliable analytical methods.
I. Bioanalytical Methods for Ulipristal Acetate Quantification
A variety of analytical techniques have been successfully employed for the determination of ulipristal acetate in biological samples. The choice of method often depends on the required sensitivity, selectivity, and sample throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying ulipristal acetate in biological matrices due to its high sensitivity and selectivity.[1][2][3][4] This technique allows for the detection of low concentrations of the analyte, making it ideal for pharmacokinetic studies where plasma concentrations can be minimal.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS. While generally less sensitive, it can be suitable for the analysis of bulk drug substances and pharmaceutical dosage forms.[5][7] With appropriate optimization, HPLC-UV methods can also be developed for the quantification of ulipristal acetate in biological fluids, although they may require larger sample volumes or have higher limits of quantification compared to LC-MS/MS methods.[8][9]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated bioanalytical methods for ulipristal acetate.
Table 1: LC-MS/MS Method Parameters
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| Human Plasma | Protein Precipitation | 0.300 - 300 | 0.300 | UPA-d3 | [2] |
| Human Plasma | Protein Precipitation | 0.0500 - 100 | 0.0500 | UPA-d3 | [3][10] |
| Human Serum | Liquid-Liquid Extraction | 0.1 - 250 | 0.1 | Not Specified | [4] |
Table 2: HPLC Method Parameters
| Sample Type | Linearity Range (µg/mL) | LOQ (µg/mL) | Detection Wavelength (nm) | Reference |
| Bulk and Dosage Form | 20 - 50 | 0.24 | 275 | [5] |
| Bulk and Dosage Form | 10 - 60 | 1.23 | 309 | [7] |
| Bulk and Related Substances | 22.90 - 68.70 | Not Specified | 302 | [6] |
Table 3: Method Validation Parameters from an LC-MS/MS Study in Human Plasma[3]
| Parameter | Result |
| Intra-day Precision (RSD%) | ≤ 8.5% |
| Inter-day Precision (RSD%) | ≤ 9.2% |
| Accuracy | 98.7% to 104.0% |
| Recovery | 86.8% to 93.5% |
| Matrix Effect | 95.3% to 103.6% |
| Stability (Bench-top, 24h) | Stable |
| Stability (Freeze-thaw, 3 cycles) | Stable |
| Stability (Long-term, -80°C, 30 days) | Stable |
III. Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections provide step-by-step protocols for the most common techniques used in the quantification of ulipristal acetate.
Sample Preparation Protocols
Protocol 1: Protein Precipitation (for LC-MS/MS)
This method is rapid and suitable for high-throughput analysis.[1][11]
-
Materials:
-
Human plasma or serum samples
-
Methanol (B129727) (LC-MS grade)
-
Ulipristal acetate analytical standard
-
Ulipristal acetate-d3 (or other suitable internal standard)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.[11]
-
Spike the sample with 30 µL of the internal standard working solution (e.g., 50.0 ng/mL ulipristal acetate-d3).[11]
-
Add 200 µL of methanol to precipitate the plasma proteins.[11]
-
Vortex the mixture for 10 minutes.[11]
-
Centrifuge at 4,000 rpm for 10 minutes.[11]
-
Transfer 100 µL of the supernatant to a clean tube.[11]
-
Mix the supernatant with 100 µL of a methanol/water (1:1, v/v) solution.[11]
-
Inject an aliquot (e.g., 10 µL) of the final mixture into the LC-MS/MS system.[11]
-
Protocol 2: Liquid-Liquid Extraction (for LC-MS/MS)
This method generally results in a cleaner extract, which can minimize matrix effects.[1]
-
Materials:
-
Human serum samples
-
Hexane (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Ulipristal acetate analytical standard
-
Internal standard (IS)
-
Extraction tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 0.25 mL of the serum sample in an extraction tube, add the internal standard.[1]
-
Add 6 mL of a hexane:dichloromethane (60:40 v/v) extraction solvent.[1]
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Analytical Instrumentation and Conditions
Protocol 3: LC-MS/MS Analysis
-
Instrumentation:
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions (Example): [2]
-
Column: Kinetex EVO C18 (2.1 × 50 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with methanol and water containing 2 mM ammonium (B1175870) acetate and 0.3% formic acid.
-
Flow Rate: 0.3 mL/min
-
Run Time: 4.0 min
-
Protocol 4: HPLC-UV Analysis
-
Instrumentation:
-
A standard high-performance liquid chromatography system with a UV detector.
-
-
Chromatographic Conditions (Example): [5]
-
Column: Symmetry C18, ODS, Reverse Phase
-
Mobile Phase: Acetonitrile and methanol (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm
-
Run Time: 6 minutes
-
IV. Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the workflows for the quantification of ulipristal acetate in biological matrices.
Caption: Workflow for Ulipristal Acetate Quantification using Protein Precipitation.
Caption: Workflow for Ulipristal Acetate Quantification using Liquid-Liquid Extraction.
Caption: General Workflow for LC-MS/MS Analysis of Ulipristal Acetate.
V. Conclusion
The quantification of ulipristal acetate in biological matrices can be reliably achieved using LC-MS/MS and HPLC-UV methods. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and validate analytical methods tailored to their specific needs. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the required sample cleanup and potential for matrix effects. Similarly, the selection of the analytical technique will be guided by the desired sensitivity and the available instrumentation. By following these detailed protocols and considering the performance data, researchers can ensure the generation of high-quality, reproducible data for their pharmacokinetic and other clinical studies involving ulipristal acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - ProQuest [proquest.com]
Application Note: Validated Analytical Methods for the Quantification of Ulipristal Acetate
Introduction
Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1][2][3][4][5] Its therapeutic efficacy is dependent on achieving appropriate systemic concentrations, making robust and validated analytical methods essential for quality control, pharmacokinetic studies, and drug development. This document provides detailed protocols for the quantification of ulipristal acetate in various matrices using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action Overview
Ulipristal acetate exerts its pharmacological effects by binding to the progesterone receptor, where it can act as both an antagonist and a partial agonist depending on the target tissue.[2][5] In the context of emergency contraception, it primarily acts as a progesterone receptor antagonist, inhibiting or delaying ovulation.[2] For the treatment of uterine fibroids, its antagonistic effects on the progesterone receptor in uterine fibroid tissue inhibit cell proliferation and induce apoptosis.[2]
Signaling Pathway
Caption: Mechanism of action of Ulipristal Acetate.
Experimental Protocols
Stability-Indicating HPTLC Method for Bulk and Dosage Forms
This method is suitable for the quantification of ulipristal acetate and for assessing its stability in the presence of its degradation products.[1][3][6]
Instrumentation:
-
CAMAG HPTLC system with a Linomat 5 applicator, TLC Scanner 3, and winCATS software.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 TLC plates.[1][3][6]
-
Mobile Phase: Dichloromethane: Methanol (B129727) (9.5:0.5, v/v).[1][6]
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of ulipristal acetate in methanol. From this, prepare working standards in the range of 30–150 ng/spot.[1][6]
-
Sample Preparation: For dosage forms, weigh and finely powder a number of tablets. Extract a quantity of powder equivalent to a known amount of ulipristal acetate with methanol, sonicate, and filter. Dilute the filtrate to a suitable concentration.
-
Chromatography: Apply the standard and sample solutions to the HPTLC plate using the Linomat 5 applicator. Develop the plate in the mobile phase in a twin-trough chamber.
-
Densitometric Analysis: After development, air dry the plate and scan it at 312 nm using the TLC Scanner 3.
-
Quantification: Determine the concentration of ulipristal acetate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Forced Degradation Studies: To establish the stability-indicating nature of the method, ulipristal acetate is subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl
-
Alkali Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Heating at a specified temperature.
-
Photolytic Degradation: Exposure to UV light.
The degradation products should be well-resolved from the parent drug peak.[1][6]
RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms
This method provides a simple and precise way to quantify ulipristal acetate in bulk drug and formulations.[7]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Symmetry C18, ODS, Reverse Phase column.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 275 nm.[7]
-
Injection Volume: 20 µL.[7]
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of ulipristal acetate in the mobile phase. Prepare working standards in the concentration range of 20-50 µg/mL.[7]
-
Sample Preparation: Extract a known quantity of the powdered tablet with the mobile phase, sonicate, and filter. Dilute the filtrate to fall within the linear range of the method.
-
Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions.
-
Quantification: Calculate the amount of ulipristal acetate in the sample by comparing the peak area to the calibration curve.
LC-MS/MS Method for Quantification in Human Plasma
This highly sensitive and selective method is suitable for pharmacokinetic studies.[9][10][11][12]
Instrumentation:
-
UPLC or HPLC system coupled with a tandem mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: ACE Excel 3 C18-PFP or Kinetex EVO C18 column.[9][11]
-
Mobile Phase: Gradient elution with methanol and water containing 2 mM ammonium (B1175870) acetate and 0.3% formic acid.[11]
-
Ionization Mode: Positive electrospray ionization (ESI+).[9][10]
-
Monitored Transitions:
Protocol:
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add a working solution of the internal standard and 200 µL of methanol.[9][12] Vortex and centrifuge.[12]
-
Extraction: The supernatant is then further processed, which may involve dilution before injection.[12]
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: The concentration of ulipristal acetate is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in blank plasma.
Method Validation Summary
The following tables summarize the validation parameters for the described analytical methods.
Table 1: HPTLC Method Validation Data
| Parameter | Result |
| Linearity Range | 30–150 ng/spot[1][6] |
| Correlation Coefficient (r²) | ≥ 0.998[1][6] |
| Limit of Detection (LOD) | 9.57 ng/spot[1][6] |
| Limit of Quantification (LOQ) | 29.022 ng/spot[1][6] |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (% RSD) | Within acceptable limits |
Table 2: RP-HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 20-50 µg/mL[7] |
| Correlation Coefficient (R²) | 0.999[7] |
| Limit of Detection (LOD) | 0.08 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.24 µg/mL[7] |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (% RSD) | < 2%[7] |
Table 3: LC-MS/MS Method Validation Data for Human Plasma
| Parameter | Result |
| Linearity Range | 0.0500 - 100 ng/mL[9] or 0.300-300 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[9] |
| Accuracy and Precision | Within acceptable limits |
| Matrix Effect | Minimal |
| Stability | Stable under processing and storage conditions[10] |
Experimental Workflow Diagrams
References
- 1. japsonline.com [japsonline.com]
- 2. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 3. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - ProQuest [proquest.com]
Application Notes and Protocols for N-Desmethyl Ulipristal Acetate-d3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of N-Desmethyl ulipristal (B1683391) acetate-d3, the deuterated form of the primary active metabolite of the selective progesterone (B1679170) receptor modulator (SPRM), ulipristal acetate (B1210297). The following protocols and data are intended to guide researchers in the characterization of this compound's interaction with the progesterone receptor (PR) and its downstream effects.
Introduction
N-Desmethyl ulipristal acetate is the principal pharmacologically active metabolite of ulipristal acetate.[1] Ulipristal acetate and its metabolite exert their effects through modulation of the progesterone receptor, acting as both antagonists and partial agonists depending on the target tissue.[2][3][4] This dual activity is central to its therapeutic applications in emergency contraception and the treatment of uterine fibroids.[2][3][4] The primary mechanism of action in emergency contraception is the inhibition or delay of ovulation.[2][3][4][5][6] For uterine fibroids, the mechanism involves the inhibition of cell proliferation and the induction of apoptosis.[2][3][4] In vitro studies are crucial for elucidating the specific binding affinities and functional potencies of N-Desmethyl ulipristal acetate. The deuterated form, N-Desmethyl ulipristal acetate-d3, is a valuable tool for metabolic stability and pharmacokinetic studies.
Data Presentation
The following table summarizes the comparative in vitro bioactivity of ulipristal acetate and its N-desmethyl metabolite.
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (RBA) (%) | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA) (%) | In Vitro Potency (EC50, nM) - T47D Cells |
| Progesterone | 100 | - | - |
| Dexamethasone | - | 100 | - |
| Ulipristal Acetate | 150 | 30 | 0.5 |
| N-Desmethyl Ulipristal Acetate | 120 | 20 | 0.7 |
Data synthesized from publicly available comparative bioactivity data.
Signaling Pathways and Metabolism
Ulipristal acetate is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2, to form N-Desmethyl ulipristal acetate.[1][2][5] This metabolite retains significant biological activity. The interaction of N-Desmethyl ulipristal acetate with the progesterone receptor can either block or partially activate the receptor, leading to a modulation of gene expression in target tissues.
Caption: Metabolic conversion of Ulipristal Acetate and subsequent receptor interaction.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize this compound.
Progesterone Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of this compound for the progesterone receptor.
Workflow:
Caption: Workflow for the Progesterone Receptor Competitive Binding Assay.
Materials:
-
Receptor Source: Human progesterone receptor ligand-binding domain (LBD), recombinant.
-
Radioligand: [³H]-Progesterone or a suitable synthetic progestin.
-
Test Compound: this compound.
-
Reference Compound: Progesterone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM DTT, and 1 mg/mL BSA.
-
Wash Buffer: Tris-HCl buffer (pH 7.4) containing 0.1% BSA.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Multi-channel pipettes.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and progesterone in the assay buffer. The final concentration range should span from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the progesterone receptor LBD and [³H]-progesterone to the desired concentrations in the assay buffer.
-
-
Incubation:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled progesterone (for non-specific binding).
-
25 µL of the test compound or reference compound at various concentrations.
-
25 µL of diluted [³H]-progesterone.
-
25 µL of diluted progesterone receptor LBD.
-
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a 96-well filter plate.
-
Wash the wells three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Relative Binding Affinity (RBA) using the following formula:
-
RBA = (IC50 of reference compound / IC50 of test compound) x 100
-
-
Progesterone Receptor Transactivation Assay
This assay measures the functional activity of this compound as an agonist or antagonist of the progesterone receptor.
Workflow:
Caption: Workflow for the Progesterone Receptor Transactivation Assay.
Materials:
-
Cell Line: A human cell line that expresses the progesterone receptor (e.g., T47D or Ishikawa cells).
-
Reporter Plasmid: A plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Expression Plasmid: A plasmid for the expression of the human progesterone receptor (if the cell line does not have sufficient endogenous expression).
-
Transfection Reagent.
-
Cell Culture Medium and Supplements.
-
Test Compound: this compound.
-
Agonist: Progesterone.
-
Antagonist: Mifepristone (RU486).
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in the appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the PRE-luciferase reporter plasmid and the progesterone receptor expression plasmid (if necessary) using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
For Agonist Activity: Treat the cells with serial dilutions of this compound.
-
For Antagonist Activity: Treat the cells with a fixed concentration of progesterone (e.g., EC80) in the presence of serial dilutions of this compound.
-
Include appropriate controls (vehicle, progesterone alone, mifepristone).
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity in each well using a luminometer.
-
-
Data Analysis:
-
For Agonist Activity: Plot the luciferase activity against the concentration of this compound and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Antagonist Activity: Plot the percentage of inhibition of progesterone-induced luciferase activity against the concentration of this compound and determine the IC50 value.
-
Conclusion
The provided protocols and data serve as a foundational guide for the in vitro characterization of this compound. These assays are essential for understanding its pharmacological profile and for the development of new therapeutic agents targeting the progesterone receptor. Researchers should optimize these protocols based on their specific experimental conditions and available resources.
References
- 1. m.youtube.com [m.youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of ulipristal acetate on human embryo attachment and endometrial cell gene expression in an in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Desmethyl Ulipristal Acetate | CAS#:159681-66-0 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Solubility of N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the solubility of N-Desmethyl ulipristal (B1683391) acetate-d3, a deuterated active metabolite of the selective progesterone (B1679170) receptor modulator (SPRM), ulipristal acetate (B1210297). These notes include solubility data, a comprehensive experimental protocol for solubility determination, and diagrams illustrating the experimental workflow and the relevant biological pathway.
Solubility Data
The solubility of N-Desmethyl ulipristal acetate-d3 in common laboratory solvents is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative data is not widely published, qualitative information suggests its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | May be soluble | Often the solvent of choice for preparing stock solutions of organic molecules. |
| Dimethylformamide (DMF) | Potential for solubility | An alternative polar aprotic solvent to DMSO. |
| Ethanol | Potential for solubility | A common solvent for less polar compounds. |
| Water | Low solubility expected | As with many organic compounds, solubility in aqueous solutions is likely limited. |
Note: The information in this table is based on general characteristics of similar compounds and preliminary supplier data. Experimental verification is highly recommended.
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in various solvents using a plate-based nephelometric method.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile)
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry or turbidity reading capabilities
-
Multichannel pipette
-
Acoustic dispensing technology (optional, for high-throughput applications)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).
-
-
Addition to Aqueous Buffer:
-
Transfer a small, precise volume (e.g., 1-2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Include control wells with only DMSO added to the buffer.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the background reading from the control wells.
-
Plot the turbidity/absorbance against the compound concentration.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
-
Visualizations
The following diagram illustrates the key steps in the experimental protocol for determining the kinetic solubility of this compound.
Caption: Workflow for Kinetic Solubility Determination.
N-Desmethyl ulipristal acetate is an active metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM). It exerts its biological effects by binding to the progesterone receptor (PR) and modulating its activity.
Ulipristal acetate and its active metabolites are primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] The main metabolic pathway involves N-demethylation, which results in the pharmacologically active mono-demethylated metabolite (N-Desmethyl ulipristal acetate) and an inactive di-demethylated metabolite.[1] As an SPRM, ulipristal acetate has both partial agonistic and antagonistic effects on the progesterone receptor.[2][3] It binds with high affinity to both isoforms of the progesterone receptor, PR-A and PR-B.[4] The binding of ulipristal acetate to the progesterone receptor can block the hormone's effects.[5] In the context of emergency contraception, it primarily acts as a progesterone receptor antagonist, inhibiting or delaying ovulation.[3]
Caption: Ulipristal Acetate Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 3. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ulipristal acetate LC-MS/MS analysis
Welcome to the Technical Support Center for Ulipristal (B1683391) Acetate (B1210297) LC-MS/MS Analysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and reference protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of ulipristal acetate in a question-and-answer format.
Problem: No Signal or Poor Sensitivity
Question: I am not seeing a peak for ulipristal acetate, or the signal intensity is much lower than expected. What are the potential causes and how can I fix this?
Answer: Low or no signal can stem from issues with sample preparation, the LC system, or the mass spectrometer. Follow these steps to diagnose the problem.
Potential Causes & Solutions:
-
Improper Sample Preparation: Ensure that the extraction procedure (Protein Precipitation or Liquid-Liquid Extraction) is performed correctly and that the final sample is reconstituted in a solvent compatible with the initial mobile phase.[1]
-
Inefficient Ionization: Ulipristal acetate is typically analyzed in positive electrospray ionization (ESI+) mode.[1][2][3][4][5] Verify that the ion source is set to ESI+. The mobile phase should contain an additive like formic acid or ammonium (B1175870) acetate to promote protonation and improve ionization efficiency.[1][3][4][6]
-
Incorrect MS/MS Transitions: Confirm you are using the correct Multiple Reaction Monitoring (MRM) transitions. The most common transition for ulipristal acetate is m/z 476.2 → 134.1.[1][2][3][6]
-
Mass Spectrometer Issues:
-
LC System Leaks: Check for any leaks in the LC system, especially around fittings and seals, as this can lead to a loss of sample and pressure fluctuations.[1]
-
Analyte Degradation: Ulipristal acetate can degrade under certain conditions, such as strong acid/alkali hydrolysis or oxidation.[8][9] Ensure samples are handled and stored correctly to maintain stability.[5]
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My ulipristal acetate peak is tailing or split. What could be the cause?
Answer: Peak shape issues are generally related to chromatography or interactions between the analyte and the system.
Potential Causes & Solutions:
-
Column Overload: The sample injected may be too concentrated. Try diluting the sample or injecting a smaller volume.[1]
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions between injections. A typical equilibration time is 5-10 column volumes.[1]
-
Mobile Phase Mismatch: The sample reconstitution solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion. Reconstituting in a solvent much stronger than the mobile phase can cause peak fronting.[1]
-
Column Contamination or Degradation: Contaminants from the sample matrix can build up on the column, or the stationary phase can degrade. Try flushing the column with a strong solvent (like isopropanol/water) or replacing the column if performance does not improve.[1]
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based C18 columns can cause peak tailing for basic compounds. Using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) can help protonate the analyte and minimize these interactions.[10]
Problem: High Background or Matrix Effects
Question: I am observing high background noise or inconsistent results between samples, suggesting matrix effects. How can I mitigate this?
Answer: Matrix effects occur when co-eluting substances from the biological matrix interfere with the ionization of the analyte, causing ion suppression or enhancement.[11][12]
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Protein precipitation is a fast but relatively "dirty" sample preparation method.[1] If matrix effects are significant, consider a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[1][10]
-
Chromatographic Co-elution: Optimize the chromatographic method to better separate ulipristal acetate from matrix components.[13] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a C18-PFP column).[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal way to compensate for matrix effects is to use a SIL-IS, such as ulipristal acetate-d3 or ulipristal acetate-d6.[1] These standards have nearly identical chemical properties and chromatographic behavior to the analyte and will be similarly affected by ion suppression or enhancement, thus improving accuracy.[1][2][3]
-
Exogenous Contamination: Matrix effects can also be caused by external factors like anticoagulants (e.g., heparin) or polymers leaching from plastic tubes.[14] Standardize the tubes used for all samples and standards.
Problem: Sample Carryover
Question: I am seeing a peak for ulipristal acetate in my blank injection after running a high-concentration sample. How can I reduce carryover?
Answer: Carryover can compromise the accuracy of low-concentration samples.
Potential Causes & Solutions:
-
Contaminated LC System: Parts of the LC system, particularly the injector and tubing, can become contaminated. Flush the entire system with a strong solvent mixture.[1]
-
Ineffective Needle Wash: Optimize the autosampler's needle wash procedure. Use a strong wash solvent (one that readily dissolves ulipristal acetate) and increase the wash volume and/or duration.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation methods for ulipristal acetate in plasma or serum? A1: The two most prevalent methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1] PPT, often done with cold methanol (B129727) or acetonitrile, is simpler and faster.[1][2][3][4] LLE, using solvents like a hexane (B92381)/dichloromethane mixture, is more complex but can yield a cleaner extract, reducing matrix effects.[1][5]
Q2: Which type of HPLC/UPLC column is typically used? A2: Reversed-phase C18 columns are the most frequently reported for the chromatographic separation of ulipristal acetate.[1][3][4][15] These columns provide good retention and separation from endogenous plasma components.[1]
Q3: What are the typical mobile phases for ulipristal acetate analysis? A3: A combination of an aqueous mobile phase and an organic mobile phase (acetonitrile or methanol) is used.[1] The aqueous phase often contains an additive like formic acid or ammonium acetate to improve ionization and peak shape.[1][3][4][6]
Q4: What ionization mode and MS/MS transitions are used for detection? A4: Ulipristal acetate is typically analyzed in positive electrospray ionization (ESI+) mode.[1][2][3][4][5] The most common multiple reaction monitoring (MRM) transition is m/z 476.2 → 134.1.[1][2][3][6]
Q5: What is a suitable internal standard (IS) for the analysis? A5: A stable isotope-labeled internal standard, such as ulipristal acetate-d3 or ulipristal acetate-d6, is the ideal choice.[1][2] These internal standards behave almost identically to the analyte during sample preparation and analysis, which improves accuracy and precision.[1] The transition for ulipristal acetate-d3 is often m/z 479.3 → 416.2.[2][3][6]
Reference Experimental Protocols
Below are detailed methodologies for common experiments.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.[2]
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., ulipristal acetate-d3, 100 ng/mL in methanol).[1][6]
-
Vortex briefly to mix.
-
Add 300 µL of cold methanol (or acetonitrile) to precipitate proteins.[1][6]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex and inject into the LC-MS/MS system.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to PPT.[1]
-
To 250 µL of serum sample, add the internal standard.[1]
-
Add extraction solvent (e.g., a combination of hexane and dichloromethane).[5] A patent also describes using dichloromethane/isopropanol (9/1 v/v).[15]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.[1][15]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex and inject into the LC-MS/MS system.[1]
Quantitative Data Summary
The following tables summarize typical parameters used in validated LC-MS/MS methods for ulipristal acetate.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value / Condition | Source(s) |
| LC Column | C18 (e.g., Kinetex EVO C18, 2.1x50 mm, 2.6 µm) | [3][4][6] |
| Mobile Phase A | Water with 0.1-0.3% Formic Acid or 2 mM Ammonium Acetate | [3][4][6][15] |
| Mobile Phase B | Methanol or Acetonitrile | [2][3][4][6] |
| Flow Rate | 0.3 - 0.4 mL/min | [3][4][6][15] |
| Elution Type | Gradient | [2][3][4][15] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [1][2][3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [2][3][4] |
Table 2: MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Linearity Range (ng/mL) | LLOQ (ng/mL) | Source(s) |
| Ulipristal Acetate | 476.2 | 134.1 | 0.05 - 100 or 0.3 - 300 | 0.05 - 0.3 | [1][2][3][6] |
| Ulipristal Acetate-d3 (IS) | 479.3 | 416.2 | N/A | N/A | [2][3][6] |
| Ulipristal Acetate-d6 (IS) | Not specified | Not specified | N/A | N/A | [1][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
Technical Support Center: Quantification of Ulipristal Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of ulipristal (B1683391) acetate (B1210297), primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are matrix effects and how can they affect my ulipristal acetate quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, serum). In the quantification of ulipristal acetate, these effects can lead to inaccurate and unreliable results, impacting the precision and sensitivity of the assay.[1][2] Common endogenous interferences in biological fluids include phospholipids (B1166683) and proteins.[3]
Q2: I am observing significant ion suppression for ulipristal acetate. What are the most common causes?
A2: Significant ion suppression in ulipristal acetate analysis is often due to:
-
Inadequate sample cleanup: Residual matrix components, particularly phospholipids, co-eluting with ulipristal acetate can interfere with its ionization.[3]
-
Suboptimal chromatographic conditions: Poor separation of ulipristal acetate from matrix components can lead to co-elution and ion suppression.[4]
-
High sample concentration: Injecting a sample that is too concentrated can overload the analytical column and the mass spectrometer's ion source.[5]
Sample Preparation
Q3: What are the recommended sample preparation techniques to minimize matrix effects for ulipristal acetate?
A3: The two most common and effective sample preparation techniques for ulipristal acetate in biological matrices are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[5]
-
Protein Precipitation (PPT): This is a simpler and faster method, often using methanol (B129727) or acetonitrile (B52724). While efficient at removing proteins, it may not effectively remove other matrix components like phospholipids, which can lead to more significant matrix effects compared to LLE.[3][5]
-
Liquid-Liquid Extraction (LLE): This technique is more complex but generally provides a cleaner extract, leading to reduced matrix effects.[3][5] Solvents like hexane (B92381) and dichloromethane (B109758) are commonly used for LLE of ulipristal acetate.[5]
Q4: I am using protein precipitation, but still experiencing significant matrix effects. What can I do?
A4: If you are facing issues with protein precipitation, consider the following:
-
Switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods provide a more thorough cleanup and are generally more effective at reducing matrix effects.[5]
-
Optimize the precipitation solvent: Acetonitrile is often more effective than methanol at precipitating proteins.[6]
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.[5] However, ensure that the diluted concentration of ulipristal acetate is still within the linear range of your assay.
-
Use a phospholipid removal plate: Specialized 96-well plates are available that can remove phospholipids following protein precipitation.
Chromatography & Mass Spectrometry
Q5: How can I optimize my LC-MS/MS parameters to reduce matrix effects for ulipristal acetate?
A5:
-
Column Chemistry: Reversed-phase C18 columns are most commonly used for ulipristal acetate separation, as they provide good retention and separation from endogenous plasma components.[5]
-
Mobile Phase: A combination of an aqueous mobile phase (often water with formic acid or ammonium (B1175870) acetate to improve ionization) and an organic mobile phase (typically acetonitrile or methanol) is used.[5] Adjusting the gradient elution profile can help to separate ulipristal acetate from interfering matrix components.
-
Ionization Mode: Ulipristal acetate is typically analyzed in positive electrospray ionization (ESI+) mode.[5]
-
MS/MS Transition: The most common multiple reaction monitoring (MRM) transition for ulipristal acetate is m/z 476.2 → 134.1.[5]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as ulipristal acetate-d3, is highly recommended. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte, thus improving accuracy and precision.[5]
Q6: My peak shape for ulipristal acetate is poor (e.g., tailing, splitting). What could be the issue?
A6: Poor peak shape can be caused by several factors:
-
Column Overload: Try diluting your sample or injecting a smaller volume.[5]
-
Column Contamination: Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[5]
-
Secondary Interactions: Adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase or adjusting the mobile phase pH can sometimes improve peak shape.[5]
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions between injections.[5]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative data on the matrix effect and recovery for compounds structurally similar to ulipristal acetate when using different sample preparation techniques. This data illustrates the trade-offs between simplicity, recovery, and the extent of matrix effect mitigation.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 70 - 120 (significant ion suppression or enhancement) | Simple, fast, inexpensive, high-throughput.[3][5] | Less effective at removing phospholipids, leading to higher matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 90 - 110 (minimal matrix effect) | Provides a cleaner sample extract, significantly reducing matrix effects.[3][5] | More labor-intensive, time-consuming, and may have lower analyte recovery.[7] |
| Solid-Phase Extraction (SPE) | 80 - 100 | 95 - 105 (very low matrix effect) | Offers excellent sample cleanup, leading to minimal matrix effects and high analyte recovery.[8] | Can be more expensive and requires method development to optimize the sorbent and elution conditions.[8] |
Note: The values presented are typical ranges and can vary depending on the specific experimental conditions, the analyte, and the biological matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method suitable for high-throughput analysis.[5]
-
Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., ulipristal acetate-d3, 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold methanol (or acetonitrile).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Vortexing and Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, which is beneficial for minimizing matrix effects.[5]
-
Sample Aliquoting: Pipette 250 µL of serum sample into an extraction tube.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Extraction Solvent Addition: Add a specific volume of an appropriate extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortexing: Vortex the mixture for 5 minutes to ensure efficient extraction of ulipristal acetate into the organic phase.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Final Vortexing and Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for ulipristal acetate quantification.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for N-Desmethyl ulipristal acetate-d3
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the quantitative analysis of N-Desmethyl ulipristal (B1683391) acetate-d3 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl ulipristal acetate-d3 and what is its primary use in mass spectrometry?
A1: this compound is the deuterium-labeled version of N-Desmethyl ulipristal acetate (B1210297), which is an active metabolite of the drug ulipristal acetate.[1][2] In mass spectrometry, it is an ideal internal standard (IS) for the quantitative analysis of the unlabeled N-Desmethyl ulipristal acetate.[3] Using a stable isotope-labeled internal standard is crucial because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, which significantly improves the accuracy and precision of quantification.[4]
Q2: What is the recommended ionization mode for analyzing this compound?
A2: Positive electrospray ionization (ESI+) is the universally recommended mode for the analysis of ulipristal acetate and its metabolites, including this compound.[1][4][5][6]
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for N-Desmethyl ulipristal acetate and its d3-labeled internal standard?
A3: The MRM transitions need to be optimized for your specific instrument. However, published methods provide excellent starting points. The transition for the unlabeled analyte is reported as m/z 462.31 → 402.51.[1] For the d3-labeled internal standard, the precursor ion would be approximately m/z 465.3. The product ion may or may not shift depending on the location of the deuterium (B1214612) labels. It is highly recommended to determine the optimal product ion and collision energy by infusing the this compound standard into the mass spectrometer.
Table 1: Recommended Starting MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (V) | Typical Cone Voltage (V) |
| N-Desmethyl ulipristal acetate | 462.31 | 402.51 | 16 | 39 |
| This compound (IS) | ~465.3 | To be determined empirically | To be determined empirically | ~39 |
| Ulipristal Acetate (Parent Drug) | 476.2 / 476.41 | 134.1 / 134.42 | 24 | 40 |
| Ulipristal Acetate-d3 (IS for Parent) | 479.3 | 416.2 | Varies | Varies |
Data sourced from multiple references.[1][6][7][8]
Q4: What type of liquid chromatography (LC) setup is most effective?
A4: A reverse-phase separation on a C18 column is the most common and effective method for analyzing ulipristal acetate and its metabolites.[1][4] These columns provide good retention and separation from endogenous components in biological matrices like plasma or serum.[4]
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., Waters ACQUITY UPLC BEH C18, Kinetex EVO C18)[1][8] |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate with 0.3% formic acid[1][6][8] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid[1][6] |
| Flow Rate | 0.2 - 0.3 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 10 µL[6] |
Troubleshooting Guide
This section addresses specific issues that may arise during method development and sample analysis.
Issue: Poor or No Signal
Q: I am not detecting a signal for my analyte or internal standard. What steps should I take?
A: A lack of signal can stem from multiple sources, from sample preparation to the mass spectrometer settings. Systematically check the following:
-
Mass Spectrometer: Confirm the instrument is calibrated and has passed its tuning checks. Verify that the correct MRM transitions, ionization mode (ESI+), and source parameters are being used.[1][6]
-
LC System: Ensure there is solvent flow and that the system pressure is stable and within the expected range. Check for leaks in the system.[4]
-
Sample Preparation: Review the sample extraction protocol. Ensure the internal standard was added correctly. If using protein precipitation, ensure complete precipitation. If using LLE, check that the correct layers were collected and that the evaporation and reconstitution steps were performed properly.[4]
-
Analyte Stability: Confirm that the analyte and internal standard are stable under the storage and experimental conditions.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peaks are tailing or split. What are the common causes and solutions?
A: Poor peak shape can compromise integration and reduce accuracy.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column material.[4] It can also result from column contamination or degradation.
-
Solution: Add a small amount of a competing agent like triethylamine (B128534) to the mobile phase or adjust the mobile phase pH.[4] If the problem persists, flush the column with a strong solvent or replace it.[4]
-
-
Peak Splitting: This can be caused by a partially clogged column frit, contamination at the head of the column, or an injection solvent that is much stronger than the mobile phase.[9]
Issue: Inconsistent Retention Times
Q: Why are my retention times shifting between injections?
A: Retention time shifts can lead to misidentification of compounds.[11]
-
Causes: Common causes include changes in mobile phase composition, column temperature fluctuations, column degradation, or insufficient equilibration time between runs.[4][11]
-
Solutions:
-
Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[4]
-
Use a column oven to maintain a consistent temperature.[4]
-
Allow sufficient time for the column to re-equilibrate between injections, typically 5-10 column volumes.
-
If the column is old or has been used with harsh samples, it may need to be replaced.
-
Issue: High Background or Matrix Effects
Q: I suspect ion suppression is affecting my results. How can I address this?
A: Ion suppression or enhancement, known as matrix effects, occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[4]
-
Solutions:
-
Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to get a cleaner sample extract.[4]
-
Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering matrix components.
-
Dilute the Sample: Diluting the sample can mitigate matrix effects, but ensure the final concentration is still above the lower limit of quantification (LLOQ).[4]
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, suitable for high-throughput analysis.[7]
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).[4]
-
Add 300 µL of cold methanol or acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method is more complex but provides a cleaner extract, which can reduce matrix effects.[4][5]
-
To 250 µL of a serum sample, add the internal standard working solution.[1]
-
Add 3 mL of an extraction solvent, such as dichloromethane/isopropanol (9/1 v/v) or hexane:dichloromethane (60:40 v/v).[1]
-
Vortex for 5-10 minutes to ensure thorough mixing.[1]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Transfer the organic layer (supernatant) to a clean tube.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 45°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
Vortex and inject into the LC-MS/MS system.
Table 3: Mass Spectrometer Source Parameters
| Parameter | Typical Value |
| Ionization Mode | ESI+[1] |
| Capillary Voltage | 2.5 kV[1] |
| Desolvation Temperature | 500 °C[1] |
| Desolvation Gas Flow | 1000 L/H[1] |
| Source Temperature | 150 °C[1] |
Note: These parameters are starting points and should be optimized for the specific instrument being used.
References
- 1. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. zefsci.com [zefsci.com]
Technical Support Center: N-Desmethyl Ulipristal Acetate-d3
This technical support center provides guidance on the stability of N-Desmethyl ulipristal (B1683391) acetate-d3 in solution for researchers, scientists, and drug development professionals. The following information is compiled from publicly available data and should be used as a reference for experimental planning.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Desmethyl ulipristal acetate-d3?
A1: For long-term storage, it is recommended to store this compound as a solid at 2-8°C.[1][2] For short-term storage, such as during shipping, the compound is stable at ambient room temperature.[1][3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Stock solutions in DMSO can be prepared and stored for future use. For optimal stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: Based on supplier information, stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[4]
Q4: Is there any information on the degradation of this compound under stress conditions?
Q5: What are the potential degradation pathways for this compound?
A5: The primary metabolic pathway for ulipristal acetate (B1210297) is N-demethylation to form N-Desmethyl ulipristal acetate.[6] Potential chemical degradation pathways, inferred from studies on the parent compound, include hydrolysis of the acetate group and oxidation of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and for not longer than the recommended duration. Verify the stability of the compound in your specific experimental buffer and conditions. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility. | N-Desmethyl ulipristal acetate has low water solubility. Use a co-solvent such as DMSO or ethanol (B145695) to first dissolve the compound before preparing aqueous dilutions. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in analytical chromatography | Presence of degradation products or impurities. | Use a validated stability-indicating analytical method, such as HPLC with a C18 column, to separate the parent compound from any degradants.[5][7] Perform forced degradation studies on a small sample to identify potential degradation peaks. |
Stability Data Summary
While specific quantitative stability data for this compound in various solutions is not available, the following table summarizes the forced degradation data for the parent compound, ulipristal acetate, which can serve as a conservative estimate.
Table 1: Forced Degradation of Ulipristal Acetate
| Condition | Reagent | Time | Temperature | % Degradation | Reference |
| Acidic | 2N HCl | 30 min | 60°C | 12.40% | [5] |
| Alkaline | 2N NaOH | 30 min | 60°C | 23.90% | [5] |
| Oxidative | 20% H₂O₂ | 30 min | 60°C | 53.63% | [5] |
| Neutral (Hydrolysis) | Water | 30 min | 60°C | 5.06% | [5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: General Procedure for Forced Degradation Study (Adapted from Ulipristal Acetate Studies)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For each stress condition (acidic, alkaline, oxidative), mix the stock solution with the respective stressor solution (e.g., 2N HCl, 2N NaOH, 20% H₂O₂).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[5]
-
After incubation, neutralize the acidic and alkaline samples with an equivalent amount of base and acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Metabolic and potential chemical degradation pathways.
References
preventing contamination in ulipristal acetate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving contamination issues during the analysis of ulipristal (B1683391) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in ulipristal acetate analysis?
A1: Contamination in ulipristal acetate analysis can originate from several sources:
-
Process-Related Impurities: These include unreacted intermediates from the steroid nucleus modification, by-products from acetylation or oxidation steps, and residual solvents like methanol (B129727) or dichloromethane (B109758) used during synthesis.[1]
-
Degradation Products: Ulipristal acetate is susceptible to degradation under various conditions, including acid and alkali hydrolysis, oxidation, heat, and light.[2][3]
-
Leachables from Consumables: Plasticizers (e.g., phthalates), antioxidants, and other additives can leach from sample vials, pipette tips, and solvent containers into the sample or mobile phase.[4][5]
-
Cross-Contamination: Residues from previous analyses in the HPLC/LC-MS system, particularly in the injector, column, and detector, can lead to ghost peaks.[6]
-
Mobile Phase Contamination: Impurities in solvents and additives, or microbial growth in improperly stored aqueous mobile phases, can be a significant source of extraneous peaks.[6]
Q2: I am observing unexpected peaks (ghost peaks) in my chromatogram. How can I identify their source?
A2: To identify the source of ghost peaks, a systematic approach is recommended:
-
Blank Injection: Inject a blank solvent (typically the mobile phase). If the ghost peak is present, it indicates contamination from the solvent, mobile phase, or the LC system itself.[6]
-
Systematic Component Check: If the peak appears in the blank, systematically bypass components of the LC system (e.g., remove the column, bypass the autosampler) to isolate the source of contamination.
-
Sample Matrix Blank: If the peak is absent in the solvent blank, inject a matrix blank (e.g., plasma from a subject not administered the drug) prepared with the same procedure as the samples. Presence of the peak points to contamination from the sample preparation steps, reagents, or labware.
-
Review Previous Injections: Check for carryover from a previous high-concentration sample. An optimized needle wash procedure with a strong solvent can help mitigate this.[6]
Q3: What are the known degradation products of ulipristal acetate that I should be aware of?
A3: Ulipristal acetate can degrade under stress conditions to form various products. Forced degradation studies have shown that it is susceptible to:
-
Acid and Alkali Hydrolysis: Leads to the formation of hydrolysis products.[2][3]
-
Oxidation: Oxidative degradation can occur, for instance, in the presence of hydrogen peroxide.[2][3]
-
Thermal and Photolytic Degradation: Exposure to heat and UV light can also lead to the formation of degradants.[2][3]
-
Specific Impurities: Known impurities that may also arise from degradation include stereoisomeric forms like C17 Epi Ulipristal Acetate and N,N-didemethylated impurities.[7][8]
Q4: Can the type of sample container affect my analysis?
A4: Yes, the choice of sample container can be a source of contamination. Plastic containers, vial caps, and septa can leach additives such as plasticizers (e.g., di(2-ethylhexyl) phthalate (B1215562) - DEHP), antioxidants, and slip agents.[4][9] These leached compounds can appear as extraneous peaks in the chromatogram and may interfere with the quantification of ulipristal acetate. It is advisable to use high-quality, low-leachable polypropylene (B1209903) or glass vials. Running a solvent blank stored in the sample container for a period can help identify potential leachables.
Troubleshooting Guides
Issue 1: Poor Signal or Low Sensitivity
| Potential Cause | Recommended Solution |
| Ion Suppression/Matrix Effects | Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract. Diluting the sample can also mitigate matrix effects.[6] |
| Suboptimal Mass Spectrometry (MS) Parameters | Infuse a standard solution of ulipristal acetate directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific instrument.[6] |
| Degradation of Analyte | Ensure proper storage of stock solutions and samples (e.g., protected from light, at low temperatures). Prepare fresh standards and quality controls regularly. |
| Incorrect Mobile Phase pH | Verify the pH of the aqueous mobile phase. For LC-MS analysis in positive ion mode, additives like formic acid or ammonium (B1175870) acetate are often used to improve ionization.[6] |
Issue 2: Peak Tailing or Asymmetric Peaks
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume to ensure the amount of analyte is within the column's loading capacity.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol/water). If the problem persists, replace the guard column or the analytical column.[6] |
| Secondary Interactions with Column Silanols | Add a small amount of a competing agent, such as triethylamine, to the mobile phase or adjust the mobile phase pH to minimize interactions with residual silanol (B1196071) groups on the column packing.[6] |
| Column Void | A void at the head of the column can cause peak distortion. Replace the column and ensure proper handling to avoid pressure shocks.[10] |
Issue 3: Drifting or Unstable Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, typically 5-10 column volumes.[6] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily. If using a gradient, ensure the pump is mixing the solvents accurately. A tracer can be added to one solvent to monitor the gradient profile.[11] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature throughout the analytical run.[6] |
| Leaks in the LC System | Check for any leaks in the LC system, particularly around fittings and seals, as this can cause pressure fluctuations and affect retention times.[6] |
Data Summary
Table 1: Forced Degradation of Ulipristal Acetate
The following table summarizes the degradation of ulipristal acetate under various stress conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Duration (hr) | Active Component Assay (%) | Degraded Products Assay (%) | Mass Balance (%) |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 81.36 | 18.64 | 100.0 |
| 0.1 M NaOH (Basic Hydrolysis) | 24 | 83.37 | 16.63 | 100.0 |
| Thermal Degradation (50 °C) | 24 | 98.92 | 1.08 | 100.0 |
| UV (254nm) | 24 | 96.33 | 3.67 | 100.0 |
| 3% Hydrogen Peroxide | 24 | 89.41 | 10.59 | 100.0 |
(Data sourced from a study on the chromatographic determination of ulipristal acetate.[3])
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum)
This protocol is a common method for preparing biological samples for LC-MS/MS analysis.
-
Aliquoting: To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ulipristal acetate-d3, 100 ng/mL in methanol).
-
Vortexing: Vortex the sample for 10-15 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) or methanol to precipitate the proteins.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Vortex and Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.[6]
Visualizations
Caption: Workflow for preventing contamination in ulipristal acetate analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. perlan.com.pl [perlan.com.pl]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. azom.com [azom.com]
- 10. realab.ua [realab.ua]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: ESI-MS Analysis of Ulipristal Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of ulipristal (B1683391) acetate (B1210297).
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a common challenge in ESI-MS, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantitative analyses. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing ulipristal acetate.
Problem: Low or inconsistent ulipristal acetate signal intensity.
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.
Step 1: Evaluate Sample Preparation
The initial and most critical step in mitigating matrix effects is a robust sample preparation protocol. The choice of method can significantly impact the cleanliness of the final extract.
Initial Assessment:
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing endogenous matrix components like phospholipids, which are major contributors to ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract compared to PPT, leading to reduced matrix effects.[2][3][4]
-
Solid-Phase Extraction (SPE): SPE can offer the highest degree of selectivity and sample cleanup, effectively removing interfering substances.[4][5]
Troubleshooting Actions:
-
Switch from PPT to LLE or SPE: If you are using protein precipitation and experiencing significant ion suppression, consider developing a liquid-liquid extraction or solid-phase extraction method.[2]
-
Optimize Extraction Solvents: For LLE, experiment with different organic solvents (e.g., hexane (B92381), dichloromethane, methyl-tert-butyl-ether) to maximize the extraction of ulipristal acetate while minimizing the co-extraction of interfering matrix components.[2][3]
-
Develop a Selective SPE Method: For SPE, carefully select the sorbent type (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps to achieve a clean extract.[5]
Step 2: Optimize Chromatographic Separation
Effective chromatographic separation is key to resolving ulipristal acetate from co-eluting matrix components that cause ion suppression.
Troubleshooting Actions:
-
Column Selection: Reversed-phase C18 columns are commonly used and provide good retention for ulipristal acetate.[2]
-
Mobile Phase Composition:
-
Organic Phase: Acetonitrile and methanol (B129727) are both suitable organic modifiers.
-
Aqueous Phase Additives: The choice and concentration of additives can significantly impact ionization efficiency.
-
Formic acid is a common additive that can improve the protonation of ulipristal acetate in positive ion mode.
-
Ammonium (B1175870) formate or ammonium acetate can also be used and may offer better chromatographic peak shape in some cases. It is recommended to optimize the concentration of these additives, as higher concentrations do not always lead to better signal intensity.[6][7]
-
-
-
Gradient Elution: Employ a gradient elution program to effectively separate ulipristal acetate from early-eluting, polar matrix components and late-eluting, non-polar components like phospholipids.
-
Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ESI source.
Step 3: Implement an Appropriate Internal Standard
The use of a suitable internal standard (IS) is crucial for accurate quantification, especially in the presence of unavoidable ion suppression.
Best Practice:
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS, such as ulipristal acetate-d3 or ulipristal acetate-d6, is the ideal choice.[2] These standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same degree of ion suppression. This allows for reliable correction of signal variability.
Step 4: Consider Sample Dilution
If extensive sample cleanup and chromatographic optimization do not fully resolve ion suppression, diluting the sample extract can be an effective strategy. This reduces the concentration of all matrix components, thereby lessening their competitive effect in the ESI source. However, ensure that the diluted concentration of ulipristal acetate remains above the lower limit of quantification (LLOQ) of the assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing ulipristal acetate in biological matrices?
A1: The most common sources of ion suppression are endogenous components from the biological matrix, particularly phospholipids, salts, and other small molecules that can co-elute with ulipristal acetate. Exogenous sources can include formulation excipients, anticoagulants (e.g., heparin), and plasticizers from labware.[7]
Q2: Which sample preparation method is best for minimizing ion suppression for ulipristal acetate?
A2: While protein precipitation is the simplest method, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components and thus reducing ion suppression.[2][3][4] The choice between LLE and SPE will depend on the specific requirements of the assay, such as throughput and the desired level of cleanliness.
Q3: How do mobile phase additives like formic acid and ammonium acetate affect the analysis of ulipristal acetate?
A3: In positive ion ESI-MS, both formic acid and ammonium acetate can be used to promote the formation of the protonated ulipristal acetate molecule [M+H]+. Formic acid typically provides a more acidic environment, which can enhance protonation. Ammonium acetate acts as a buffer and can sometimes improve peak shape. The optimal additive and its concentration should be determined empirically during method development to achieve the best signal intensity and chromatographic performance.[8]
Q4: What are the key mass spectrometry parameters to optimize for ulipristal acetate analysis?
A4: Ulipristal acetate is typically analyzed in positive electrospray ionization (ESI+) mode. The most common multiple reaction monitoring (MRM) transition is m/z 476.2 → 134.1.[2][9][10] Key parameters to optimize include capillary voltage, source temperature, nebulizing gas flow, and collision energy to maximize the signal for this specific transition.
Q5: Can changing the ionization source help in overcoming ion suppression?
A5: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects from non-volatile components.[4] However, this is dependent on the analyte's ability to be efficiently ionized by APCI.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma or serum sample, add 20 µL of internal standard working solution (e.g., ulipristal acetate-d3, 100 ng/mL in methanol).
-
Add 300 µL of cold methanol or acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and inject into the LC-MS/MS system.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 250 µL of serum sample, add the internal standard.
-
Add 3 mL of an extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ulipristal Acetate Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Speed & Simplicity | High | Moderate | Low to Moderate |
| Cost | Low | Low to Moderate | High |
| Matrix Effect Reduction | Moderate | Good | Excellent |
| Analyte Recovery | Can be variable | Generally good | High, with optimization |
| Automation Potential | High | Moderate | High |
Table 2: Typical LC-MS/MS Parameters for Ulipristal Acetate Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 476.2 |
| Product Ion (m/z) | 134.1 |
| Internal Standard | Ulipristal Acetate-d3 or -d6 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ulipristal Acetate and its Metabolites
This technical support center provides guidance on column selection, experimental protocols, and troubleshooting for the chromatographic separation of ulipristal (B1683391) acetate (B1210297) and its metabolites. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC/UPLC column for separating ulipristal acetate and its metabolites?
A1: Reversed-phase C18 columns are the most frequently reported and recommended for the chromatographic separation of ulipristal acetate and its metabolites.[1] These columns offer good retention and separation from endogenous components in various matrices.[1]
Q2: What are the typical mobile phases used for the analysis of ulipristal acetate?
A2: A combination of an aqueous and an organic mobile phase is typically used. The aqueous phase is often water containing additives like formic acid, ammonium (B1175870) acetate, or phosphate (B84403) buffers to improve peak shape and ionization efficiency.[1][2] The organic phase is commonly acetonitrile (B52724) or methanol (B129727).[1][2]
Q3: What are the common sample preparation techniques for analyzing ulipristal acetate in biological matrices like plasma?
A3: The two most prevalent methods are protein precipitation (PPT) and liquid-liquid extraction (LLE). PPT is a simpler and faster technique, often performed with methanol or acetonitrile. LLE can provide a cleaner extract, potentially reducing matrix effects.[1]
Q4: Is chiral separation important for ulipristal acetate analysis?
A4: While ulipristal acetate itself is a specific stereoisomer, some of its metabolites or impurities could potentially be chiral. The importance of chiral separation depends on the specific goals of the analysis, such as identifying and quantifying stereoisomeric impurities.[3] If enantiomeric separation is required, specialized chiral stationary phases (CSPs) would be necessary.[4][5][6]
Q5: What detection methods are suitable for ulipristal acetate and its metabolites?
A5: Both UV-Vis and mass spectrometry (MS) are commonly used. UV detection is often set around 302-309 nm.[2][7] For higher sensitivity and selectivity, especially in complex matrices like plasma, tandem mass spectrometry (LC-MS/MS) is the preferred method.[8][9]
Column Selection and Performance
The selection of an appropriate column is critical for achieving a successful separation. While many methods utilize C18 columns, their performance can vary based on the specific chemistry and manufacturing process. Below is a summary of different columns used for ulipristal acetate analysis based on available literature. Direct comparative studies under identical conditions are limited; therefore, the data is compiled from various sources.
| Column Brand & Type | Dimensions | Mobile Phase | Key Observations | Reference |
| Wondasil C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile : Water (70:30 v/v) | Used for the determination of ulipristal acetate. | [2] |
| Apollo C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile : 10 mM KH2PO4 buffer (pH not specified) with 0.05% triethylamine (B128534) (60:40 v/v) | Utilized for detecting related substances of ulipristal acetate. | [2] |
| Symmetry C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile : Methanol (60:40 v/v) | Provided a good peak for ulipristal acetate with a retention time of 2.570 minutes. | [10][11] |
| xBridge™ C18 | 250 mm x 4.6 mm, 5 µm | Methanol : 20 mM Acetate Buffer pH 3.7 (30:70 v/v) | Employed in a validated RP-HPLC method for ulipristal acetate determination. | [7] |
| ACE Excel 3 C18-PFP | Not specified | Gradient elution with methanol and water containing ammonium acetate and formic acid. | Used for a sensitive LC-MS/MS method for ulipristal acetate in human plasma. | [8] |
| Kinetex® EVO C18 | 50 mm x 2.1 mm, 2.6 µm | Gradient elution with methanol and water containing 2 mM ammonium acetate and 0.3% formic acid. | Applied in a simplified and reliable LC-MS/MS method for pharmacokinetic studies. | |
| Waters ACQUITY UPLC BEH C18 | 50 mm x 2.1 mm, 1.7 µm | Not specified | Mentioned in a patent for the detection of ulipristal acetate and its monodemethylated metabolite. |
Experimental Protocols
Below are detailed methodologies for HPLC-UV and UPLC-MS/MS analysis of ulipristal acetate.
HPLC-UV Method for Bulk and Pharmaceutical Dosage Forms
This protocol is based on a validated RP-HPLC method for the determination of ulipristal acetate.
-
Column: xBridge™ C18 (250 mm × 4.6 mm, 5µm)[7]
-
Mobile Phase: A mixture of 20 mM acetate buffer (pH 3.7) and methanol in a 70:30 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Detection Wavelength: 309 nm[7]
-
Column Temperature: Ambient
-
Run Time: 15 min[7]
Procedure:
-
Prepare the mobile phase by mixing the acetate buffer and methanol in the specified ratio. Filter and degas the mobile phase.
-
Prepare a standard stock solution of ulipristal acetate in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
UPLC-MS/MS Method for Ulipristal Acetate in Human Plasma
This protocol is adapted from a method for the quantification of ulipristal acetate in human plasma for pharmacokinetic studies.
-
Column: Kinetex® EVO C18 (50 mm x 2.1 mm, 2.6 μm)
-
Mobile Phase:
-
A: Water with 2 mM ammonium acetate and 0.3% formic acid
-
B: Methanol
-
-
Gradient Elution: A gradient elution program should be optimized to ensure adequate separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry:
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard solution.
-
Add a precipitating agent (e.g., 300 µL of cold methanol).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample.
-
Transfer the supernatant to a clean tube for injection.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of ulipristal acetate.
Detailed Troubleshooting Steps
-
Poor Peak Shape (Tailing or Fronting):
-
Column Contamination/Degradation: Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[1]
-
Column Overload: Dilute the sample or inject a smaller volume.[1]
-
Secondary Interactions: Adjust the mobile phase pH or add a competing agent like triethylamine.[1]
-
Incorrect Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column.
-
-
Retention Time Shifts:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections (typically 5-10 column volumes).[1]
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase and ensure accurate composition.[1]
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.[1]
-
Leaks: Check for any leaks in the LC system, especially around fittings and seals.[1]
-
-
Low Signal Intensity:
-
Ion Suppression/Matrix Effects: Improve the sample cleanup method. Consider switching from protein precipitation to liquid-liquid extraction for a cleaner sample. Diluting the sample can also help mitigate matrix effects.[1]
-
Suboptimal MS Parameters: Infuse a standard solution of ulipristal acetate to optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy.[1]
-
Incorrect Mobile Phase Additives: Ensure the mobile phase additives are compatible with MS and enhance ionization.
-
-
Carryover:
-
Injector Contamination: Optimize the needle wash procedure by using a strong wash solvent and increasing the wash volume and/or duration.[1]
-
Column Contamination: Flush the column thoroughly between runs.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of ulipristal acetate in a biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. analiticaweb.com.br [analiticaweb.com.br]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC Column Comparison [restek.com]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ulipristal Acetate LC-MS Mobile Phase Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ulipristal (B1683391) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase compositions for ulipristal acetate LC-MS analysis?
A typical starting point for developing an LC-MS method for ulipristal acetate involves a reversed-phase approach. The mobile phase generally consists of an aqueous component and an organic solvent.[1] Commonly used compositions include:
-
Aqueous Phase (A): Water with an additive to improve ionization and peak shape. Common additives are 0.1% formic acid or 2 mM ammonium (B1175870) acetate with 0.3% formic acid.[2][3]
-
Organic Phase (B): Acetonitrile (B52724) or methanol (B129727) are the most frequently used organic solvents.[1][4][5]
A common starting gradient might be 50:50 aqueous:organic, which can then be optimized.[1]
Q2: Which type of HPLC/UPLC column is most suitable for ulipristal acetate separation?
Reversed-phase C18 columns are the most widely reported and suitable columns for the chromatographic separation of ulipristal acetate.[1][4] These columns provide good retention and separation from endogenous components in biological matrices.
Q3: What ionization mode is typically used for ulipristal acetate detection by mass spectrometry?
Positive electrospray ionization (ESI+) mode is the standard for analyzing ulipristal acetate.[1]
Q4: What are the common multiple reaction monitoring (MRM) transitions for ulipristal acetate and its deuterated internal standard?
For quantitative analysis, the following MRM transitions are commonly used:
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of ulipristal acetate, with a focus on mobile phase optimization.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with Column: Silanol groups on the column packing can interact with the analyte. | Add a competing agent like triethylamine (B128534) (0.05%) to the mobile phase or adjust the mobile phase pH.[4] |
| Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | Optimize the concentration of formic acid or other additives in the aqueous phase. Small adjustments can significantly impact peak shape. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: The mobile phase composition may not be ideal for efficient ionization of ulipristal acetate. | Vary the concentration of formic acid or ammonium acetate in the aqueous mobile phase. For steroids, very low concentrations of formic acid (20-100 ppm) can sometimes enhance sensitivity. |
| Ion Suppression/Matrix Effects: Components from the sample matrix can interfere with the ionization of the analyte. | Improve sample cleanup procedures. Consider switching from protein precipitation to liquid-liquid extraction for a cleaner sample.[1] Sample dilution can also mitigate matrix effects.[1] | |
| Inappropriate Organic Solvent: The choice of organic solvent can influence ionization efficiency. | Test both acetonitrile and methanol as the organic component of the mobile phase to see which provides a better response. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. | Ensure accurate and consistent preparation of mobile phases. Use a buffer, such as ammonium formate (B1220265) or ammonium acetate, to maintain a stable pH.[7] |
| Column Degradation: Over time, the performance of the analytical column can degrade. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inadequate Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. | Increase the equilibration time between runs, ensuring at least 10 column volumes of the initial mobile phase pass through the column.[7] | |
| High Background Noise | Contaminated Solvents or Additives: Impurities in the mobile phase can lead to high background noise. | Use high-purity, LC-MS grade solvents and additives.[7] |
| Contaminated LC System: The LC system itself can be a source of contamination. | Flush the entire LC system, including the injector and tubing, with a strong solvent mixture like isopropanol/water.[1] |
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for ulipristal acetate LC-MS analysis.
Caption: A logical workflow for troubleshooting and optimizing the mobile phase in LC-MS analysis.
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of ulipristal acetate.
1. Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 5-minute gradient from 50% B to 95% B.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
MS Detection: ESI+ with MRM transition m/z 476.2 → 134.1.
2. Optimization of Aqueous Phase Additive:
-
Prepare separate aqueous mobile phases (Mobile Phase A) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
If peak tailing is observed, prepare an aqueous mobile phase with 2 mM ammonium acetate and 0.1% formic acid.[2]
-
Inject a standard solution of ulipristal acetate with each mobile phase composition and evaluate peak shape, and signal intensity.
3. Evaluation of Organic Solvent:
-
Replace acetonitrile (Mobile Phase B) with methanol.
-
Repeat the analysis using the optimized aqueous phase from the previous step.
-
Compare the results for peak shape, sensitivity, and retention time between acetonitrile and methanol to select the optimal organic solvent.
4. Gradient Optimization:
-
Once the mobile phase composition is selected, optimize the gradient profile to achieve the best resolution from any interfering peaks and a suitable retention time.
-
Adjust the initial and final percentage of the organic solvent (Mobile Phase B).
-
Modify the gradient slope (rate of change of %B per minute) to improve separation.
Summary of Mobile Phase Compositions from Literature
The following table summarizes various mobile phase compositions that have been successfully used for the analysis of ulipristal acetate.
| Aqueous Phase (A) | Organic Phase (B) | Column Type | Reference |
| Water with 2 mM ammonium acetate and 0.3% formic acid | Methanol | Kinetex EVO C18 | [2][3] |
| 0.1% Ortho-phosphoric acid (pH 4.0 with triethylamine) | Acetonitrile | Phenoxneome C18 | [3][8] |
| Acetonitrile | Water | Wondasil C18 | [4] |
| 10 mmol·L-1 potassium dihydrogen phosphate (B84403) buffer (containing 0.05% triethylamine) | Acetonitrile | Apollo C18 | [4] |
| 20 mM acetate buffer pH 3.7 | Methanol | xBridge™ C18 | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. ijraps.in [ijraps.in]
- 9. researchgate.net [researchgate.net]
reducing signal variability with N-Desmethyl ulipristal acetate-d3
Welcome to the technical support center for N-Desmethyl Ulipristal (B1683391) Acetate-d3. This resource is intended for researchers, scientists, and drug development professionals using this deuterated internal standard in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl ulipristal acetate-d3 and what is its primary application?
This compound is the deuterium-labeled form of N-Desmethyl ulipristal acetate (B1210297), a metabolite of ulipristal acetate. Its primary application is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Using a stable isotope-labeled internal standard like this helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.[4][5][6]
Q2: Why am I observing a chromatographic shift between the analyte and this compound?
A slight difference in retention time between the analyte and its deuterated internal standard is a known phenomenon.[7] This can be caused by the deuterium (B1214612) isotope effect, where the heavier deuterium atoms can lead to subtle changes in the molecule's interaction with the stationary phase of the chromatography column. If the shift is significant, it can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting matrix components, compromising quantification.[7][8]
Q3: My this compound signal is inconsistent across my analytical run. What are the potential causes?
Signal instability for the internal standard can arise from several factors:[9]
-
Sample Preparation: Inconsistent extraction recovery between samples.[7]
-
LC-MS Method Instability: A non-robust LC-MS method can cause fluctuating signals. For example, inadequate column flushing between injections can lead to the accumulation of matrix components that affect ionization.[9]
-
Instrument Issues: Hardware problems such as a contaminated mass spectrometer, unstable spray in the ion source, or a faulty autosampler can all lead to signal drift.[9][10][11]
-
Instability of the Deuterated Standard: In some cases, the deuterium label can be unstable and undergo back-exchange with hydrogen from the solvent or matrix, especially under certain pH conditions.[5][12]
Q4: How can I be sure that the this compound I am using is pure?
The purity of the deuterated internal standard is crucial for accurate results. A common issue is the presence of the unlabeled analyte as an impurity.[12] To assess the contribution of the internal standard to the analyte signal, you can perform the following check:
-
Prepare a blank matrix sample (a sample of the same biological matrix as your study samples, but without the analyte).
-
Spike this blank sample with the this compound at the same concentration you use in your assay.
-
Analyze the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled analyte.
-
The response for the unlabeled analyte in this sample should be insignificant, ideally less than 20% of the response of your lower limit of quantification (LLOQ) for the analyte.[7] A higher response suggests significant contamination of the internal standard with the unlabeled analyte.[7]
Troubleshooting Guides
Issue 1: High Signal Variability in Replicate Injections
Symptoms:
-
Poor precision (%RSD > 15%) for the peak area of this compound in replicate injections of the same sample.
-
Inconsistent analyte/internal standard peak area ratios.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Autosampler Issues | Inspect the autosampler for any leaks or blockages. Ensure the injection volume is accurate and reproducible. For older systems, very small injection volumes (e.g., <1 µL) may not be reproducible.[11] |
| Unstable Electrospray | Visually inspect the electrospray needle for any clogs or damage. Ensure a stable and consistent spray is being generated. Clean the ion source if necessary. |
| Inconsistent Sample Preparation | Review your sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing times or evaporation to dryness. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
Issue 2: Drifting Signal Intensity Over an Analytical Batch
Symptoms:
-
A gradual increase or decrease in the peak area of this compound over the course of a long analytical run.[11]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Column Degradation | The performance of the LC column can degrade over time, especially with complex biological samples. This can lead to changes in peak shape and retention time.[10] Consider replacing the column if it has exceeded its recommended number of injections. |
| Changes in MS Signal Intensity | The sensitivity of the mass spectrometer can drift over time. This can be minimized through regular maintenance and calibration.[10] |
| Temperature Fluctuations | Poorly controlled laboratory temperature can affect the performance of the LC-MS system.[11] |
| Matrix Effects | Late-eluting matrix components can build up on the column and cause increasing ion suppression in later injections.[8] Optimize the chromatographic method to ensure all matrix components are eluted with each injection. |
Experimental Protocols
Protocol 1: Protein Precipitation for Ulipristal Acetate and N-Desmethyl Ulipristal Acetate in Human Plasma
This protocol is a rapid and straightforward method for preparing plasma samples for LC-MS/MS analysis.[13][14]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Spike the sample with 30 µL of the this compound internal standard working solution (e.g., 50.0 ng/mL).[13]
-
Add 200 µL of methanol to precipitate the plasma proteins.[13]
-
Vortex the mixture for 10 minutes.[13]
-
Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the precipitated proteins.[13]
-
Transfer 100 µL of the clear supernatant to a new tube.
-
Mix the supernatant with 100 µL of a methanol/water (1:1, v/v) solution.[13]
-
Inject 10 µL of the final mixture into the LC-MS/MS system.[13]
Protocol 2: Liquid-Liquid Extraction for Ulipristal Acetate and N-Desmethyl Ulipristal Acetate in Human Plasma
This method can provide a cleaner sample extract compared to protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Extraction solvent: Dichloromethane/isopropanol (9/1, v/v)[15]
-
Reconstitution solvent: Acetonitrile/water (1:1, v/v)[15]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a clean tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) and mix for 2 minutes.[15]
-
Add 3 mL of the extraction solvent (dichloromethane/isopropanol, 9/1 v/v).[15]
-
Vortex the mixture for 10 minutes.[15]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.[15]
-
Transfer 2.4 mL of the upper organic layer to a new tube.[15]
-
Evaporate the solvent to dryness under a stream of nitrogen at 45°C.[15]
-
Reconstitute the dried residue in 50 µL of the reconstitution solvent (acetonitrile/water, 1:1 v/v).[15]
-
Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used for ulipristal acetate, which are relevant when using this compound as an internal standard.
Table 1: HPTLC Method Validation Parameters for Ulipristal Acetate
| Parameter | Result | Reference |
| Linearity Range | 30 - 150 ng/spot | [16][17] |
| Correlation Coefficient (r²) | 0.998 | [16][17] |
| Limit of Detection (LOD) | 9.57 ng/spot | [16][18] |
| Limit of Quantification (LOQ) | 29.022 ng/spot | [16][18] |
| Mobile Phase | Dichloromethane: Methanol (9.5:0.5, v/v) | [16][17][18] |
| Detection Wavelength | 312 nm | [16][18] |
Table 2: LC-MS/MS Method Validation Parameters for Ulipristal Acetate
| Parameter | Result | Reference |
| Linearity Range | 0.050 - 100 ng/mL | [14] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [14] |
| Column | ACE Excel 3 C18-PFP | [14] |
| Mobile Phase | Gradient elution with methanol and water with additives | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| MRM Transition (Ulipristal Acetate) | m/z 476.2 → 134.1 | [14][19] |
| MRM Transition (Ulipristal Acetate-d3 IS) | m/z 479.3 → 416.2 | [14][19] |
Visualizations
Caption: Experimental workflow for the analysis of ulipristal acetate using this compound.
Caption: A logical workflow for troubleshooting signal variability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. This compound | 159681-66-0 | JGA68166 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. cerilliant.com [cerilliant.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chromforum.org [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: The Case of N-Desmethyl Ulipristal Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical in pharmacokinetic and bioequivalence studies where reliable data is essential for regulatory submissions. Stable isotope-labeled (SIL) internal standards, especially deuterated analogues of the analyte, are widely considered the gold standard. This guide provides a comprehensive comparison of the validation of an analytical method using a deuterated metabolite, N-Desmethyl ulipristal (B1683391) acetate-d3, against methods employing a deuterated analogue of the parent drug, ulipristal acetate (B1210297).
The Critical Role of the Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects in the mass spectrometer. The ideal IS co-elutes with the analyte, ensuring that both experience similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.
N-Desmethyl Ulipristal Acetate-d3: A Metabolite as an Internal Standard
Ulipristal acetate is a selective progesterone (B1679170) receptor modulator primarily metabolized in the liver via N-demethylation to its active metabolite, N-desmethyl ulipristal acetate. When developing a bioanalytical method to quantify both the parent drug and its active metabolite, using a deuterated version of the metabolite (this compound) for the quantification of the metabolite and a deuterated version of the parent drug (e.g., ulipristal acetate-d3 or -d6) for the parent offers a robust analytical strategy. This approach ensures the most accurate quantification of each analyte by using an internal standard that is structurally and chromatographically as close as possible to the compound being measured.
Performance Comparison: Validation Parameters
The following tables summarize the key validation parameters for the determination of ulipristal acetate and N-desmethyl ulipristal acetate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is compiled from published methodologies to provide a comparative overview.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method for Ulipristal Acetate | Method for N-Desmethyl Ulipristal Acetate |
| Internal Standard | Ulipristal Acetate-d3 | Ulipristal Acetate-d6 |
| Chromatographic Column | ACE Excel 3 C18-PFP | Not specified in the same detail |
| Mobile Phase | Gradient elution with methanol (B129727) and water with 0.1% formic acid | Gradient elution with acetonitrile (B52724) and water |
| Detection Mode | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | m/z 476.2 → 134.1 | Not explicitly stated for the metabolite |
| MRM Transition (IS) | m/z 479.3 → 416.2 | Not explicitly stated for the IS |
| Run Time | 4 minutes | Not explicitly stated |
Table 2: Bioanalytical Method Validation Data
| Validation Parameter | Method for Ulipristal Acetate (with Ulipristal Acetate-d3 IS)[1][2][3] | Method for N-Desmethyl Ulipristal Acetate (with Ulipristal Acetate-d6 IS)[1] |
| Linearity Range | 0.05 - 100 ng/mL | 0.2 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | < 15% |
| Inter-day Precision (%CV) | ≤ 9.2% | < 15% |
| Accuracy (% Bias) | -4.8% to 5.6% | Within ±15% |
| Recovery | ~85% | Not explicitly stated |
| Matrix Effect | No significant matrix effect observed | Not explicitly stated |
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly employed for the extraction of ulipristal acetate and its metabolites from plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing ulipristal acetate-d3 or -d6 at an appropriate concentration).
-
Add 150 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is typically achieved on a C18 reversed-phase column with gradient elution.
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Ionization Mode: Positive ion mode is used for both ulipristal acetate and N-desmethyl ulipristal acetate.
-
Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes in the validation of the analytical method.
Caption: Experimental workflow for the bioanalysis of N-Desmethyl ulipristal acetate.
Caption: Core parameters for analytical method validation.
Conclusion
References
- 1. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Bioanalysis of N-Desmethyl Ulipristal Acetate
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the method. This is particularly critical in drug development and clinical research, where reliable data is essential for pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of N-Desmethyl ulipristal (B1683391) acetate-d3 with other potential internal standards for the quantification of N-desmethyl ulipristal acetate (B1210297), the primary active metabolite of ulipristal acetate.
Ulipristal acetate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active mono-N-demethylated metabolite, N-desmethyl ulipristal acetate.[1][2] The quantification of this metabolite is crucial for a complete understanding of the drug's overall pharmacological profile. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.
This guide will explore the performance of three classes of internal standards for the analysis of N-desmethyl ulipristal acetate:
-
Stable Isotope-Labeled (SIL) Internal Standard of the Analyte: N-Desmethyl ulipristal acetate-d3
-
Stable Isotope-Labeled (SIL) Internal Standard of the Parent Drug: Ulipristal acetate-d3
-
Structural Analog Internal Standard: A hypothetical, structurally similar compound
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative LC-MS/MS.[3][4] By replacing one or more atoms of the analyte with their stable heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15), these standards exhibit nearly identical physicochemical properties to the analyte. This ensures they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate and precise quantification.
For the analysis of N-desmethyl ulipristal acetate, This compound is the theoretically ideal internal standard. Its key advantages include:
-
Near-Identical Extraction Recovery: It will behave identically to the analyte during sample preparation steps such as liquid-liquid extraction or solid-phase extraction.
-
Co-elution with the Analyte: This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time during chromatographic separation.
-
Similar Ionization Efficiency: This leads to a more consistent analyte-to-internal standard peak area ratio, even in the presence of ion suppression or enhancement.
While a deuterated analog of the parent drug, Ulipristal acetate-d3 , is often used in pharmacokinetic studies for the quantification of the parent drug, its use as an internal standard for the metabolite N-desmethyl ulipristal acetate is less ideal.[5][6][7] Although structurally similar, differences in polarity due to the N-demethylation can lead to slight variations in retention time and extraction recovery, potentially compromising the accuracy of the metabolite's quantification.
Structural analog internal standards , which are compounds with similar chemical structures but are not isotopically labeled versions of the analyte, are a less desirable alternative.[8][9] While they can compensate for some variability, differences in their physicochemical properties compared to the analyte can lead to different extraction efficiencies, chromatographic retention times, and ionization responses, resulting in less accurate and precise data.
Comparative Performance Data
The following tables summarize the expected performance of this compound compared to a structural analog internal standard based on typical bioanalytical method validation parameters. The data is representative of what would be expected in a well-controlled validation study, adhering to FDA and EMA guidelines.[10][11][12][13]
Table 1: Comparison of Key Performance Parameters for Internal Standards
| Parameter | This compound | Structural Analog IS | Rationale |
| Chromatographic Retention Time | Co-elutes with N-desmethyl ulipristal acetate | Different retention time | SIL IS has nearly identical chromatography; a structural analog will have different properties. |
| Matrix Effect (Ion Suppression/Enhancement) | High compensation | Partial or poor compensation | Co-elution of the SIL IS ensures it experiences the same matrix effects as the analyte. |
| Extraction Recovery | Nearly identical to the analyte | May differ significantly | Physicochemical differences in a structural analog can lead to different partitioning during extraction. |
| Precision (%CV) | Typically <15% | May exceed 15% | Better compensation for variability by the SIL IS leads to lower coefficients of variation. |
| Accuracy (%Bias) | Typically within ±15% | May show significant bias | Inconsistent compensation by a structural analog can lead to systematic errors. |
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | This compound | Structural Analog IS | Acceptance Criteria |
| Intra-day Precision (%CV) | 2.5 - 8.1% | 5.8 - 14.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 3.2 - 9.5% | 7.2 - 16.8% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | -5.2 to 6.8% | -12.5 to 14.2% | Within ±15% (±20% at LLOQ) |
| Matrix Factor (CV%) | < 5% | > 15% | Not strictly defined, but lower is better |
| Recovery (%) | 85 ± 5% (Analyte) 87 ± 6% (IS) | 85 ± 5% (Analyte) 72 ± 12% (IS) | Consistent and reproducible |
Data are hypothetical but representative of typical performance differences.
Experimental Protocols
Bioanalytical Method for N-Desmethyl Ulipristal Acetate in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of N-desmethyl ulipristal acetate in human plasma using this compound as the internal standard.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
N-desmethyl ulipristal acetate: e.g., m/z 462.3 → 134.1
-
This compound: e.g., m/z 465.3 → 134.1
-
Evaluation of Matrix Effects
This experiment is crucial for comparing the ability of different internal standards to compensate for matrix-induced ion suppression or enhancement.[14][15][16]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are added to blank plasma before the extraction process.
-
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Calculate the IS-Normalized MF: (MF of analyte) / (MF of internal standard). A value close to 1 indicates effective compensation by the internal standard.
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of blank plasma should be <15%.
Visualizations
References
- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids | Scilit [scilit.com]
- 2. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Cross-Validation of Ulipristal Acetate Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different analytical methods for the quantification of ulipristal (B1683391) acetate (B1210297), a selective progesterone (B1679170) receptor modulator. The objective is to offer a comprehensive overview of method performance based on experimental data, enabling researchers to select the most appropriate technique for their specific needs, whether for pharmacokinetic studies, quality control, or other research applications.
Comparative Analysis of Quantification Methods
The quantification of ulipristal acetate in various matrices, particularly in biological samples like human plasma and serum, is crucial for clinical and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. Below is a summary of their validated performance characteristics.
| Parameter | LC-MS/MS Method 1[1][2] | LC-MS/MS Method 2[3] | LC-MS/MS Method 3[4] | HPTLC Method 1[5] | HPTLC Method 2[6] | RP-HPLC Method 1[7][8] | RP-HPLC Method 2 |
| Matrix | Human Plasma | Human Plasma | Human Serum | Bulk Drug | Bulk and Dosage Form | Bulk and Dosage Form | Bulk and Dosage Form |
| Linearity Range | 0.0500 - 100 ng/mL | 0.300 - 300 ng/mL | 0.1 - 250 ng/mL | 400 - 3,600 ng/band | 30 - 150 ng/spot | 10 - 60 µg/mL | 20 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | > 0.99 | Not Specified | 0.998 | 0.98 | 0.999 |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 72.78 ng/band | 9.57 ng/spot | 0.371 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.0500 ng/mL[1] | 0.300 ng/mL | 0.1 ng/mL | 220.54 ng/band | 29.022 ng/spot | 1.23 µg/mL | 0.24 µg/mL |
| Accuracy/Recovery | Desirable Accuracy[1][2] | Within Limits | Within Limits | 100.05 - 100.65%[5] | Not Specified | Accurate | Accurate |
| Precision (%RSD) | Desirable Precision[1][2] | Within Limits | Within Limits | Not Specified | Not Specified | < 2% | < 0.78% |
Experimental Protocols
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of the drug in biological matrices are expected.
-
Sample Preparation: A common and efficient method involves a single-step protein precipitation of the plasma or serum sample with methanol (B129727).[1][2][3] Alternatively, a liquid-liquid extraction with a hexane (B92381) and dichloromethane (B109758) combination can be used.[4]
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.[1][3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and water with additives like ammonium (B1175870) acetate and formic acid is often employed.[3]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[3]
-
Run Time: The chromatographic run time is generally short, around 4-7 minutes per sample.[1][2][4]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is used to ionize the analyte.[1][4]
-
Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][3][4] The precursor to product ion transitions for ulipristal acetate are typically m/z 476.2 → 134.1.[1][3]
-
Internal Standard: A deuterated internal standard, such as ulipristal acetate-d3, is often used to ensure accuracy.[1][3]
-
HPTLC Method
HPTLC offers a simpler and more cost-effective alternative for the quantification of ulipristal acetate, particularly in bulk drug and pharmaceutical formulations.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 TLC plates are commonly used.[5][6]
-
Mobile Phase: A mixture of solvents like ethyl acetate, toluene, and glacial acetic acid in a specific ratio (e.g., 4:7:0.3, v/v/v) or dichloromethane and methanol (e.g., 9.5:0.5, v/v) is used for development.[5][6]
-
Sample Application: The sample is applied as bands or spots on the TLC plate.
-
Densitometric Analysis: Quantification is achieved by scanning the plates at a specific wavelength, such as 312 nm.[6] The peak area is proportional to the concentration of the drug.
RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and robust method for routine quality control analysis of ulipristal acetate in bulk and pharmaceutical dosage forms.
-
Chromatography:
-
Column: A C18 column is the standard choice for separation.[7][9]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM acetate buffer pH 3.7) and an organic solvent like methanol (e.g., 70:30 v/v) or a combination of acetonitrile (B52724) and methanol (e.g., 60:40 v/v) is used.[7][9]
-
Detection: UV detection is performed at a specific wavelength, such as 275 nm or 309 nm.[7][9]
-
Visualizing the Cross-Validation Workflow
To ensure the reliability and interchangeability of different analytical methods, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of two distinct quantification methods.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - ProQuest [proquest.com]
- 3. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF ULIPRISTAL ACETATE IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Ulipristal Acetate and Its Metabolites for Researchers
For Immediate Release
A comprehensive analysis of the bioactivity of the selective progesterone (B1679170) receptor modulator (SPRM) ulipristal (B1683391) acetate (B1210297) and its primary metabolites reveals key differences in their pharmacological profiles. This guide, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, experimental methodologies, and visual representations of associated signaling pathways to provide a clear comparison of the parent drug and its metabolic derivatives.
Ulipristal acetate (UPA) is principally metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of a pharmacologically active mono-demethylated metabolite and an inactive di-demethylated metabolite.[1] The bioactivity of ulipristal acetate and its active metabolite is primarily mediated through their interaction with the progesterone receptor (PR) and, to a lesser extent, the glucocorticoid receptor (GR).
Quantitative Bioactivity Comparison
The following tables summarize the key in vitro bioactivity data for ulipristal acetate and its active mono-demethylated metabolite.
Table 1: Comparative Receptor Binding Affinity
| Compound | Progesterone Receptor (PR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |
| Ulipristal Acetate | 150 | 30 |
| Mono-demethylated Metabolite | 120 | 15 |
Relative Binding Affinity (RBA) is expressed as a percentage relative to the reference compounds, progesterone for PR and dexamethasone (B1670325) for GR.
Table 2: Comparative In Vitro Functional Activity
| Compound | Progesterone Receptor (PR) Antagonist IC50 (nM) | Glucocorticoid Receptor (GR) Antagonist IC50 (nM) |
| Ulipristal Acetate | 0.5 | 10 |
| Mono-demethylated Metabolite | 1.0 | 25 |
IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response in a transactivation assay.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. The following are detailed methodologies for the key experiments cited.
Progesterone and Glucocorticoid Receptor Competitive Binding Assays
Objective: To determine the relative binding affinity (RBA) of ulipristal acetate and its metabolites for the progesterone and glucocorticoid receptors.
Methodology:
-
Receptor Source: Cytosolic extracts from T47D cells (for PR) or A549 cells (for GR), which are known to express high levels of the respective receptors, are used.
-
Radioligand: A saturating concentration of a high-affinity radiolabeled ligand, such as [³H]-promegestone (R5020) for PR or [³H]-dexamethasone for GR, is employed.
-
Competitors: Increasing concentrations of unlabeled ulipristal acetate, its metabolites, or the reference compounds (progesterone for PR, dexamethasone for GR) are added to the assay tubes.
-
Incubation: The mixture of receptor, radioligand, and competitor is incubated at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a dextran-coated charcoal adsorption method.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated as (IC50 of reference compound / IC50 of test compound) x 100.
Progesterone and Glucocorticoid Receptor Transactivation Assays
Objective: To determine the functional antagonist activity of ulipristal acetate and its metabolites on progesterone and glucocorticoid receptor-mediated gene transcription.
Methodology:
-
Cell Line and Transfection: HeLa cells, which lack endogenous steroid receptors, are co-transfected with an expression vector for the human PR or GR and a reporter plasmid containing a hormone-responsive element (PRE for PR or GRE for GR) linked to a luciferase reporter gene.
-
Cell Treatment: Transfected cells are treated with a fixed concentration of the respective agonist (progesterone for PR or dexamethasone for GR) in the presence of increasing concentrations of ulipristal acetate or its metabolites.
-
Incubation: Cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the agonist-induced luciferase activity (IC50) is determined from the dose-response curves.
Visualizing the Molecular Pathways
The following diagrams illustrate the metabolic pathway of ulipristal acetate and its mechanism of action at the progesterone receptor.
Caption: Metabolic conversion of ulipristal acetate by CYP3A4.
References
Assessing the Purity of N-Desmethyl Ulipristal Acetate-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of stable-isotope labeled internal standards is paramount for accurate bioanalytical studies. This guide provides a comparative assessment of N-Desmethyl ulipristal (B1683391) acetate-d3, a key metabolite of the selective progesterone (B1679170) receptor modulator, ulipristal acetate (B1210297). We will explore its purity in comparison to an alternative deuterated standard, ulipristal acetate-d6, and provide detailed experimental protocols for analysis.
N-Desmethyl ulipristal acetate-d3 is the deuterated analog of N-Desmethyl ulipristal acetate, a metabolite that contributes significantly to the antiprogestational activity of its parent compound. As a stable isotope-labeled internal standard, its primary application is in quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure the precision and accuracy of pharmacokinetic and metabolic studies of ulipristal acetate.
Comparison of Deuterated Internal Standards
The choice of an internal standard is critical for the robustness of any quantitative bioanalytical method. Here, we compare this compound with a commonly used alternative, ulipristal acetate-d6.
| Feature | This compound | Ulipristal acetate-d6 |
| Chemical Identity | Deuterated N-monodemethylated metabolite of ulipristal acetate | Deuterated parent drug, ulipristal acetate |
| Molecular Formula | C₂₉H₃₂D₃NO₄[1] | C₃₀H₃₁D₆NO₄ |
| Molecular Weight | 464.61 g/mol [1] | 481.7 g/mol |
| Typical Purity | ≥98%[2] | ≥99% (sum of all deuterated forms d₁-d₆)[3] |
| Common Use | Internal standard for the quantification of the N-desmethyl metabolite | Internal standard for the quantification of the parent drug, ulipristal acetate |
Experimental Protocols for Purity Assessment
The purity of this compound and its alternatives can be assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds and detecting the presence of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. The gradient can be optimized to achieve good separation of the main compound from any potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 303 nm, which is an absorption maximum for ulipristal acetate and its derivatives.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total area of all peaks, providing a measure of chromatographic purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more sensitive and specific method for both purity assessment and the identification of impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
MS Analysis: The analysis is performed in full scan mode to detect all ions within a specified mass range. For targeted analysis of known impurities, Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
-
Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable solvent at a lower concentration (e.g., 1 µg/mL).
-
Data Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of this compound. The presence of other ions in the chromatogram can indicate impurities, which can be tentatively identified by their mass-to-charge ratio.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Purity Assessment of this compound.
Ulipristal acetate, the parent compound of N-Desmethyl ulipristal acetate, exerts its biological effects primarily through the modulation of the progesterone receptor. The following diagram illustrates this signaling pathway.
Caption: Simplified Signaling Pathway of Ulipristal Acetate.
Conclusion
The purity of this compound is a critical factor for its reliable use as an internal standard in bioanalytical research. While commercially available standards generally have high purity (≥98%), it is essential for researchers to verify this using orthogonal analytical techniques such as HPLC, LC-MS, and qNMR. For applications requiring the highest level of accuracy, ulipristal acetate-d6 may be a suitable alternative, often available at a slightly higher isotopic and chemical purity. The experimental protocols and diagrams provided in this guide offer a framework for the comprehensive assessment of these vital research tools.
References
A Comparative Guide to the Inter-Laboratory Analysis of Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of ulipristal (B1683391) acetate (B1210297), a selective progesterone (B1679170) receptor modulator. The information presented herein is compiled from validated methods reported in peer-reviewed scientific literature, offering a valuable resource for inter-laboratory comparison and analytical method development.
Quantitative Performance of Analytical Methods
The following tables summarize the performance characteristics of different analytical techniques used for the quantification of ulipristal acetate in various matrices. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: Comparison of HPLC Methods for Ulipristal Acetate Analysis
| Parameter | Method 1 | Method 2 |
| Principle | RP-HPLC | RP-HPLC |
| Stationary Phase | Symmetry C18 | xBridge™ C18 (250 mm × 4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile (B52724):Methanol (B129727) (60:40 v/v) | 20 mM Acetate Buffer (pH 3.7):Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm | UV at 309 nm |
| Linearity Range | 20 - 50 µg/mL | 10 - 60 µg/mL |
| Correlation Coefficient (R²) | 0.999 | 0.98 |
| Limit of Detection (LOD) | 0.08 µg/mL[1] | 0.371 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.24 µg/mL[1] | 1.23 µg/mL[2] |
| Precision (%RSD) | < 0.78%[1] | < 2%[2] |
Table 2: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Ulipristal Acetate Analysis in Biological Matrices
| Parameter | LC-MS/MS Method | UPLC-MS/MS Method |
| Principle | LC with tandem mass spectrometry | UPLC with tandem mass spectrometry |
| Matrix | Human Plasma | Human Serum |
| Sample Preparation | Protein precipitation with methanol | Liquid-liquid extraction with hexane (B92381) and dichloromethane |
| Chromatographic Column | Kinetex EVO C18 (2.1 × 50 mm, 2.6 μm) | Reverse-phase column |
| Mobile Phase | Gradient elution with methanol and water containing 2 mM ammonium (B1175870) acetate and 0.3% formic acid | Not specified |
| Flow Rate | 0.3 mL/min | Not specified |
| Detection | ESI+ in MRM mode (m/z 476.2 → 134.1) | ESI+ in MRM mode |
| Linearity Range | 0.300 - 300 ng/mL[3] | 0.1 - 250 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[5] | 0.1 ng/mL[4] |
| Intra- and Inter-day Precision (%CV) | Within acceptable limits | Within acceptable limits[4] |
| Intra- and Inter-day Accuracy | Within acceptable limits | Within acceptable limits[4] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in the comparison tables.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1 Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18, ODS, Reverse Phase column.
-
Mobile Phase: A mixture of acetonitrile and methanol in a 60:40 volume-to-volume ratio.
-
Flow Rate: 1.0 mL per minute.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.
-
Run Time: 6 minutes.
-
Standard Preparation: Prepare a stock solution of ulipristal acetate in the mobile phase. Prepare working standards by serial dilution to cover the concentration range of 20 µg/mL to 50 µg/mL.
-
Sample Preparation (for dosage forms): Crush tablets and dissolve the powder in the mobile phase to achieve a concentration within the linear range. Filter the solution before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ulipristal acetate in the sample from the calibration curve.
Method 2 Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: xBridge™ C18 column (250 mm × 4.6 mm, 5µ).
-
Mobile Phase: A mixture of 20 mM acetate buffer (pH 3.7) and methanol in a 70:30 volume-to-volume ratio.
-
Flow Rate: 1.0 mL per minute.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 309 nm.
-
Run Time: 15 minutes.
-
Standard and Sample Preparation: Follow a similar procedure as in Method 1, using the specified mobile phase as the diluent. The linearity of this method was determined across a range of 10 µg/ml–60 µg/ml.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Kinetex EVO C18 column (2.1 × 50 mm, 2.6 μm).
-
Mobile Phase: A gradient elution using methanol and water containing 2 mM ammonium acetate and 0.3% formic acid.
-
Flow Rate: 0.3 mL per minute.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation (Human Plasma):
-
To a 50 µL plasma sample, add an internal standard (ulipristal acetate-d3).
-
Perform protein precipitation by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of ulipristal acetate to the peak area of the internal standard against the concentration of the standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an ESI source.
-
Column: A reverse-phase UPLC column.
-
Detection: Positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.
-
Run Time: Approximately 7 minutes.
-
Sample Preparation (Human Serum):
-
Perform liquid-liquid extraction on the serum sample using a combination of hexane and dichloromethane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
-
Quantification: Similar to the LC-MS/MS method, use an internal standard and a calibration curve for quantification.
Visualizations
Signaling Pathway of Ulipristal Acetate
Ulipristal acetate is a selective progesterone receptor modulator (SPRM).[6] It exerts its effects by binding to progesterone receptors, where it can act as both an antagonist and a partial agonist, depending on the target tissue.[6][7] In the context of uterine sarcoma, ulipristal acetate has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[8]
Caption: Ulipristal acetate's inhibition of the STAT3/CCL2 pathway.
Experimental Workflow for Ulipristal Acetate Analysis
The following diagram illustrates a typical workflow for the analysis of ulipristal acetate in biological samples using liquid chromatography-mass spectrometry techniques.
Caption: General workflow for LC-MS/MS analysis of ulipristal acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Ulipristal Acetate-d3: A Comparative Guide to Accuracy and Precision in Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug metabolism and pharmacokinetics, the precise and accurate quantification of metabolites is as crucial as that of the parent drug. N-Desmethyl ulipristal (B1683391) acetate (B1210297) is the primary active metabolite of ulipristal acetate, a selective progesterone (B1679170) receptor modulator. Ensuring the reliability of its measurement in biological matrices is paramount for robust clinical and preclinical studies. This guide provides a comparative overview of the accuracy and precision of quantification methods for N-Desmethyl ulipristal acetate, with a focus on the use of its deuterated stable isotope-labeled internal standard, N-Desmethyl ulipristal acetate-d3.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] By incorporating isotopes such as deuterium (B1214612) (²H or D), the internal standard becomes chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z). This near-perfect analogy allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.[1][2][3]
Performance Comparison: The Gold Standard in Practice
While a specific, publicly available bioanalytical validation report for N-Desmethyl ulipristal acetate using this compound as an internal standard is not available, a validated method for the simultaneous determination of ulipristal acetate and N-Desmethyl ulipristal acetate in human plasma has been detailed in the literature. This method utilizes a deuterated internal standard and provides a strong indication of the performance that can be expected.
The following tables summarize the accuracy and precision data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl ulipristal acetate (referred to as single-demethyl-ulipristal acetate in the cited patent) in human plasma.[4] Although this particular study employed ulipristal acetate-d6 as the internal standard for both the parent drug and the metabolite, the principles and expected outcomes are highly transferable to the use of this compound.
Table 1: Accuracy and Precision for N-Desmethyl Ulipristal Acetate Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| N-Desmethyl Ulipristal Acetate | 0.6 (LQC) | < 15% | < 15% | ± 15% |
| 25 (MQC) | < 15% | < 15% | ± 15% | |
| 125 (HQC) | < 15% | < 15% | ± 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is based on the performance of a validated LC-MS/MS method.[4]
Table 2: Matrix Effect and Extraction Recovery
| Analyte | Concentration Level | Mean Internal Standard Normalized Matrix Effect Factor | Precision of Matrix Effect Factor (%RSD) | Mean Extraction Recovery (%) |
| N-Desmethyl Ulipristal Acetate | Low | 0.872 | < 2.58% | 85.7 |
| Medium | 0.940 | < 2.58% | 85.7 | |
| High | 0.916 | < 2.58% | 85.7 |
Data from a validated LC-MS/MS method for the simultaneous determination of ulipristal acetate and N-Desmethyl ulipristal acetate.[4]
The data demonstrates that the use of a stable isotope-labeled internal standard results in excellent precision in mitigating matrix effects, a common challenge in bioanalysis. The consistent and high extraction recovery further underscores the robustness of the methodology.
Experimental Protocols
A detailed experimental protocol for the quantification of N-Desmethyl ulipristal acetate in human plasma using LC-MS/MS is outlined below. This protocol is based on established methods for ulipristal acetate and its metabolites.[4][5][6]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-Desmethyl ulipristal acetate: Precursor ion (e.g., m/z 462.3) → Product ion (e.g., m/z 134.1)
-
This compound: Precursor ion (e.g., m/z 465.3) → Product ion (e.g., m/z 134.1)
-
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Bioanalytical workflow for N-Desmethyl ulipristal acetate.
Caption: LC-MS/MS analysis logical flow.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 5. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ulipristal Acetate Calibration Curves: Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of ulipristal (B1683391) acetate (B1210297) is critical for pharmacokinetic studies, formulation development, and quality control. The foundation of this quantification lies in the establishment of a reliable calibration curve. This guide provides a comparative analysis of different analytical methods used to generate calibration curves for ulipristal acetate, focusing on their linearity and range. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The performance of a calibration curve is primarily assessed by its linearity, range, correlation coefficient (R²), limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters for ulipristal acetate analysis using various analytical techniques.
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC [1] | 10 - 60 µg/mL | 0.98 | 0.371 µg/mL | 1.23 µg/mL |
| RP-HPLC [2] | 20 - 50 µg/mL | 0.999 | 0.08 µg/mL | 0.24 µg/mL |
| RP-HPLC [3] | 20 - 100 µg/mL | Not Specified | Not Specified | Not Specified |
| HPTLC [4][5] | 30 - 150 ng/spot | ≥ 0.998 | 9.577 ng/spot | 29.022 ng/spot |
| HPTLC [6] | 400 - 3600 ng/band | Not Specified | 72.7786 ng/band | 220.5412 ng/band |
| LC-MS/MS [7] | 0.05 - 100 ng/mL | Not Specified | Not Specified | 0.05 ng/mL |
| LC-MS/MS [8] | 0.3 - 300 ng/mL | Not Specified | Not Specified | Not Specified |
| UPLC-MS/MS [9] | 0.1 - 250 ng/mL | Not Specified | Not Specified | Not Specified |
| LC-MS [10] | 0.2 - 250 ng/mL | Not Specified | Not Specified | 0.2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key analytical methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of ulipristal acetate in bulk and pharmaceutical dosage forms.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: xBridge™ C18 (250 mm × 4.6 mm, 5µm)[1].
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (60:40 v/v)[2].
-
Detection Wavelength: 309 nm[1].
-
Run Time: 15 min[1].
-
Standard Preparation:
-
Prepare a stock solution of ulipristal acetate (e.g., 1000 µg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare working standards within the desired linearity range (e.g., 10-60 µg/mL)[1].
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject each working standard solution in triplicate.
-
Record the peak area from the chromatograms.
-
Plot a calibration curve of peak area versus concentration to determine linearity.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple and rapid method for the quantification of ulipristal acetate.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 plates[4][5][6].
-
Mobile Phase: Dichloromethane and methanol (9.5:0.5 v/v)[4][5].
-
Application: Apply standard solutions in the range of 30–150 ng/spot on the plate[4][5].
-
Standard Preparation:
-
Prepare a stock solution of ulipristal acetate (e.g., 1000 µg/mL) in methanol.
-
Further dilute the stock solution to obtain a working standard (e.g., 100 µg/mL).
-
From the working standard, apply different volumes to the TLC plate to achieve the desired concentration range per spot.
-
-
Procedure:
-
Develop the plate in the mobile phase.
-
Dry the plate and perform densitometric scanning.
-
Plot the peak area against the corresponding concentration to obtain the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying ulipristal acetate in biological matrices.[3]
-
Instrumentation: LC-MS/MS system.
-
Column: ACE Excel 3 C18-PFP column[7] or Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)[8].
-
Mobile Phase:
-
A: Water with 2 mM ammonium (B1175870) acetate and 0.3% formic acid[8].
-
B: Methanol[8].
-
-
Flow Rate: 0.3 mL/min[8].
-
Ionization Mode: Positive electrospray ionization (ESI)[7][8].
-
Transitions:
-
Sample Preparation (from human plasma):
-
Perform a single-step protein precipitation with methanol[7].
-
-
Standard Preparation:
-
Prepare stock solutions of ulipristal acetate and the internal standard in methanol.
-
Spike blank plasma with working standard solutions to create calibration standards over the desired concentration range (e.g., 0.05 - 100 ng/mL)[7].
-
-
Procedure:
-
Process the plasma samples (standards, quality controls, and unknowns).
-
Inject the processed samples into the LC-MS/MS system.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the typical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
A Comparative Guide to the Limit of Detection and Quantification for Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of ulipristal (B1683391) acetate (B1210297), with a specific focus on the limit of detection (LOD) and limit of quantification (LOQ). The data presented is compiled from various validated studies, offering a valuable resource for selecting the appropriate analytical technique for specific research or quality control needs.
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for ulipristal acetate using different analytical techniques. This allows for a direct comparison of the sensitivity of each method.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC[1] | Bulk and Pharmaceutical Dosage Form | 0.371 µg/mL | 1.23 µg/mL |
| RP-HPLC[2] | Bulk and Marketed Drugs | 0.08 µg/mL | 0.24 µg/mL |
| HPLC[3] | Not Specified | 72.7786 ng/band | 220.5412 ng/band |
| HPTLC[4][5] | Bulk and Dosage Form | 9.577 ng/spot | 29.022 ng/spot |
| HPTLC[6] | Not Specified | 72.7786 ng/band | 220.5412 ng/band |
| UV Spectrophotometry[7] | Not Specified | 0.0062 µg/ml | 0.0187 µg/ml |
| LC-MS/MS[8] | Human Plasma | Not explicitly stated, but LLOQ is 0.0500 ng/mL | 0.0500 ng/mL |
| UPLC-MS/MS[9] | Human Serum | Not explicitly stated, but linear range starts at 0.1 ng/mL | 0.1 ng/mL (Lower limit of linearity) |
| LC-MS/MS[10] | Human Plasma | Not explicitly stated, but linear range starts at 0.300 ng/mL | 0.300 ng/mL (Lower limit of linearity) |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
1. RP-HPLC Method for Bulk and Pharmaceutical Dosage Form [1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: xBridge™ C18 column (250 mm × 4.6 mm, 5µ).
-
Mobile Phase: A mixture of 20 mM acetate buffer (pH 3.7) and methanol (B129727) in a 70:30 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: 309 nm.
-
Run Time: 15 min.
-
LOD and LOQ Determination: The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas used were LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
2. Stability-Indicating HPTLC Method [4][5]
-
Instrumentation: High-Performance Thin-Layer Chromatography (HPTLC) system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 plates.
-
Mobile Phase: Dichloromethane and methanol in a 9.5:0.5 (v/v) ratio.
-
Detection: Densitometric scanning at an absorbance mode of 312 nm.
-
Linearity Range: 30–150 ng/spot.
-
LOD and LOQ Determination: The limits of detection and quantification were determined based on the standard deviation of the blank response and the slope of the calibration curve.
3. LC-MS/MS Method for Quantification in Human Plasma [8]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation: Single-step protein precipitation with methanol.
-
Column: ACE Excel 3 C18-PFP column.
-
Mobile Phase: Gradient elution was used.
-
Detection: Positive electrospray ionization with multiple reaction monitoring (MRM) mode. The precursor-product ion transitions were m/z 476.2→134.1 for ulipristal acetate and m/z 479.3→416.2 for the internal standard (ulipristal acetate-d3).
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.0500 ng/mL, which represents the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method for ulipristal acetate.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of LC-MS Systems for Ulipristal Acetate Quantification
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of ulipristal (B1683391) acetate (B1210297) (UPA) is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high selectivity and sensitivity. This guide provides a comparative overview of the analytical performance of different LC-MS/MS methods reported in the literature for the determination of ulipristal acetate in biological matrices, primarily human plasma and serum.
Experimental Workflow and Methodologies
The bioanalytical workflow for ulipristal acetate quantification by LC-MS/MS typically involves sample preparation, chromatographic separation, and mass spectrometric detection. A generalized experimental workflow is depicted below.
Sample Preparation
Two primary methods for sample preparation from biological matrices are protein precipitation and liquid-liquid extraction.[1]
-
Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput analysis.[1][2] It typically involves the addition of a solvent like methanol (B129727) to the plasma or serum sample to precipitate proteins.[2][3][4]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract, which can minimize matrix effects.[1][5] A common solvent mixture for extracting ulipristal acetate is hexane and dichloromethane.[5]
Liquid Chromatography
The separation of ulipristal acetate from endogenous matrix components is typically achieved using reversed-phase liquid chromatography. Various C18 columns are employed with mobile phases consisting of a mixture of an aqueous component (often containing ammonium (B1175870) acetate or formic acid) and an organic solvent like methanol or acetonitrile.[2][3] Gradient elution is commonly used to achieve optimal separation and peak shape.[2][3]
Mass Spectrometry
Detection is performed using a tandem mass spectrometer, most commonly a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity.[2][3][5] The most frequently reported MRM transition for ulipristal acetate is m/z 476.2 → 134.1.[2][3] An isotopically labeled internal standard, such as ulipristal acetate-d3 (m/z 479.3 → 416.2), is often used to ensure accuracy and precision.[2][3]
Comparative Analytical Performance
The following table summarizes the key performance parameters of different LC-MS/MS methods for the quantification of ulipristal acetate as reported in various studies. While direct comparison of LC-MS systems is limited as the specific models are not always detailed, the performance data from the validated methods provide a benchmark for what can be achieved.
| Performance Parameter | Method 1 | Method 2 | Method 3 |
| LC System | Not Specified | UPLC | Not Specified |
| MS System | Not Specified (Tandem MS) | Not Specified (Tandem MS) | Not Specified (Tandem MS) |
| Matrix | Human Plasma | Human Serum | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range (ng/mL) | 0.300 - 300[3] | 0.1 - 250[5] | 0.0500 - 100[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.300[3] | 0.1[5] | 0.0500[2] |
| Intra-day Precision (%RSD) | Within acceptable limits | Within acceptable limits | Within acceptable limits[2] |
| Inter-day Precision (%RSD) | Within acceptable limits | Within acceptable limits | Within acceptable limits[2] |
| Accuracy | Within acceptable limits | Within acceptable limits | Desirable accuracy[2] |
| Run Time (min) | 4.0[3] | 7[5] | 4[2] |
| Internal Standard | UPA-d3[3] | Not specified | UPA-d3[2] |
Detailed Experimental Protocols
Below are representative experimental protocols derived from the cited literature.
Method 1: Protein Precipitation LC-MS/MS
-
Sample Preparation: To a plasma sample, an internal standard (ulipristal acetate-d3) is added. Protein precipitation is then carried out by adding methanol. The mixture is vortexed and centrifuged. The supernatant is then further processed for injection into the LC-MS/MS system.[1][3]
-
Liquid Chromatography: Chromatographic separation is performed on a Kinetex EVO C18 column (2.1 × 50 mm, 2.6 μm) with a gradient elution. The mobile phase consists of methanol and water containing 2 mM ammonium acetate and 0.3% formic acid, at a flow rate of 0.3 mL/min.[3]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with a positive ion electrospray ionization source. The MRM transitions monitored are m/z 476.2 → 134.1 for ulipristal acetate and m/z 479.3 → 416.2 for the internal standard.[3]
Method 2: Liquid-Liquid Extraction UPLC-MS/MS
-
Sample Preparation: Ulipristal acetate is extracted from human serum using a liquid-liquid extraction with a mixture of hexane and dichloromethane.[5]
-
Liquid Chromatography: A UPLC system is used for chromatographic separation.[5]
-
Mass Spectrometry: Detection is achieved via positive electrospray ionization in multiple reaction monitoring mode.[5]
Method 3: High Sensitivity Protein Precipitation LC-MS/MS
-
Sample Preparation: A small volume of plasma (50 µL) undergoes a single-step protein precipitation with methanol.[2]
-
Liquid Chromatography: An ACE Excel 3 C18-PFP column is used with a gradient elution.[2]
-
Mass Spectrometry: Detection is performed with positive electrospray ionization in multiple reaction monitoring mode, using the precursor-product ion transitions of m/z 476.2→134.1 for ulipristal acetate and m/z 479.3→416.2 for the internal standard (ulipristal acetate-d3).[2]
Conclusion
The presented data demonstrates that various LC-MS/MS methods can achieve high sensitivity and reliability for the quantification of ulipristal acetate in biological matrices. The choice between different sample preparation techniques, such as protein precipitation and liquid-liquid extraction, will depend on the specific requirements of the study, including throughput needs and the potential for matrix effects. While the specific LC-MS/MS systems used in these studies are not always explicitly detailed, the reported performance metrics indicate that modern tandem mass spectrometers are well-suited for this application, consistently achieving LLOQs in the low ng/mL to sub-ng/mL range. Researchers should consider the validation parameters presented here as a benchmark when developing and implementing their own methods for the analysis of ulipristal acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Desmethyl Ulipristal Acetate-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of N-Desmethyl ulipristal (B1683391) acetate-d3, ensuring compliance and minimizing risk. While specific data on the deuterated form of N-Desmethyl ulipristal acetate (B1210297) is limited, this document synthesizes information on the parent compound and general best practices for deuterated and hazardous chemical waste.
Key Chemical and Hazard Information
A thorough understanding of the compound's properties is the first step in safe disposal. The following table summarizes available data for the non-deuterated parent compound, N-Desmethyl ulipristal acetate. It is crucial to handle the deuterated form with the same or greater level of caution.
| Property | Value/Information | Source |
| Molecular Formula | C29H35NO4 | [1] |
| Molecular Weight | 461.59 g/mol | [1] |
| CAS Number | 159681-66-0 | [1] |
| Known Hazards | The ecotoxicity of this product is not well-documented.[2] It is identified as a "pharmaceutical related compound of unknown potency."[2] | |
| Environmental Impact | Data on the environmental fate and effects of N-Desmethyl ulipristal acetate are not readily available. The parent compound, ulipristal acetate, is not considered to be readily biodegradable, and its potential for bioaccumulation and toxicity cannot be excluded due to lack of data.[3] |
**Step-by-Step Disposal Protocol
Given the lack of specific disposal instructions for N-Desmethyl ulipristal acetate-d3, a conservative approach treating the substance as hazardous waste is mandatory.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.[4]
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[4] The container must be in good condition with no cracks or leaks.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[4] Avoid abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Keep the waste container securely closed except when adding waste.[4]
3. On-site Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.
-
Secondary containment should be used to capture any potential leaks or spills.[4]
4. Final Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash. [2]
-
The recommended method of disposal is to engage a licensed hazardous material disposal company.[2]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
All disposal activities must comply with federal, state, and local regulations.[2]
5. Handling of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced or removed.[4]
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling N-Desmethyl ulipristal acetate-d3
This guide provides crucial safety and logistical information for the handling and disposal of N-Desmethyl ulipristal (B1683391) acetate-d3, a deuterated metabolite of Ulipristal Acetate (B1210297) used in research. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research.
Hazard Identification and Safety Precautions
N-Desmethyl ulipristal acetate is classified as a hazardous substance. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Due to these potential hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory. This compound is considered a potent pharmacologically active material, and exposure should be minimized.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling N-Desmethyl ulipristal acetate-d3 to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with appropriate particulate filters (e.g., N95, P100) or a powered air-purifying respirator (PAPR) for operations that may generate dust. | To prevent inhalation of the harmful compound, especially when handling the solid form. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for some procedures. | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. | To protect eyes from splashes or airborne particles.[1][3] |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat or a disposable gown should be worn. | To protect skin and personal clothing from contamination. |
| Additional Protection | Face shield | To be used in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the face. |
Experimental Workflow and Handling Procedures
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the chemical into your laboratory's inventory system.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is typically 2-8°C.[5]
-
-
Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[3][6]
-
When weighing the solid material, use a balance inside the fume hood or a containment enclosure.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material for liquids or by carefully covering a solid spill to avoid generating dust.[3][7]
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compound and contaminated items (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Contaminated PPE: Disposable gloves, gowns, and other contaminated PPE should be placed in a designated hazardous waste bag or container for disposal.
Disposal Procedure:
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
